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Core Science & Biosynthesis

Foundational

Comprehensive Structural Analysis and Synthetic Utility of Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate

The following technical guide details the structural characteristics, synthetic pathways, and applications of Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate . This document is designed for medicinal chemists and proce...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural characteristics, synthetic pathways, and applications of Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate . This document is designed for medicinal chemists and process engineers, focusing on the molecule's utility as a pharmacophore scaffold in drug discovery.

Executive Summary

Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate (MFMP-2C) represents a highly functionalized pyrimidine "privileged structure." Its specific substitution pattern—combining a C5-fluorine atom, a C4-methoxy group, and a C2-carboxylate ester—creates a unique electronic environment. This molecule serves as a critical intermediate in the synthesis of kinase inhibitors (e.g., FGFR, EGFR), anti-viral agents, and advanced agrochemicals. Its utility lies in the orthogonality of its functional groups: the C2-ester allows for scaffolding extension, the C4-methoxy acts as a potential leaving group or hydrogen-bond acceptor, and the C5-fluorine modulates metabolic stability and pKa.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

PropertyData
IUPAC Name Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate
CAS Number 1189713-34-1 (Generic/Analogous)
Molecular Formula

Molecular Weight 186.14 g/mol
SMILES COC1=NC(=NC=C1F)C(=O)OC
LogP (Predicted) ~0.8 (Lipophilic, suitable for CNS penetration)
H-Bond Acceptors 5 (N1, N3, O-Methoxy, O-Ester Carbonyl, O-Ester Ether)
Topological Polar Surface Area ~65 Ų

Structural & Electronic Characterization

The reactivity of MFMP-2C is defined by the interplay between the electron-deficient pyrimidine ring and its substituents.

  • The Pyrimidine Core: The 1,3-diazine ring is inherently electron-deficient (

    
    -deficient), making it susceptible to Nucleophilic Aromatic Substitution (
    
    
    
    ).
  • C5-Fluorine (The Stabilizer):

    • Inductive Effect (-I): The high electronegativity of fluorine pulls electron density from the C5-C6 bond, increasing the acidity of the C6-proton. This makes C6 a viable site for C-H activation or lithiation.

    • Metabolic Blocking: Fluorine at C5 prevents oxidative metabolism (e.g., by cytochrome P450s) at this typically labile position, extending the half-life of derived drugs.

  • C4-Methoxy (The Switch):

    • Resonance Effect (+R): The oxygen lone pair donates electron density into the ring, partially counteracting the electron-withdrawing nature of the nitrogen atoms and the ester.

    • Synthetic Versatility: While generally stable, the methoxy group can be converted to a hydroxyl (tautomerizing to a ketone) via acid hydrolysis (e.g., HBr/AcOH) or displaced by amines in high-temperature

      
       reactions, serving as a "masked" leaving group.
      
  • C2-Methyl Ester (The Anchor):

    • Electron Withdrawal: The carbonyl group at C2 strongly withdraws density, activating the ring further for nucleophilic attacks at C4 and C6.

    • Derivatization: This is the primary handle for fragment growing. It can be hydrolyzed to the acid, reduced to the alcohol (and subsequently to a halide for coupling), or converted to amides/heterocycles (e.g., oxadiazoles).

Visualization: Electronic Reactivity Map

The following diagram illustrates the electronic push-pull system and reactive sites.

ReactivityMap Molecule Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate C2_Ester C2-Ester (Electrophilic Carbonyl) Target: Amidation/Reduction Molecule->C2_Ester C4_Methoxy C4-Methoxy (Donor / Leaving Group) Target: SNAr Displacement Molecule->C4_Methoxy C5_Fluorine C5-Fluorine (Metabolic Blocker) Effect: Inductive Withdrawal Molecule->C5_Fluorine C6_Proton C6-Proton (Acidic C-H) Target: Lithiation/C-H Activation Molecule->C6_Proton

Caption: Functional decomposition of MFMP-2C highlighting the orthogonality of reactive sites for medicinal chemistry optimizations.

Synthetic Pathways[7]

The synthesis of MFMP-2C typically avoids direct ring closure due to regioselectivity challenges. The industry-standard approach utilizes 2,4-dichloro-5-fluoropyrimidine as a starting material. This route leverages the differential reactivity of the C2 and C4 chlorides.

Route A: The Sequential Displacement-Carbonylation (Recommended)

This pathway is preferred for its scalability and high regiocontrol.

  • Step 1: Regioselective Methoxylation (

    
    ) 
    
    • Reagent: Sodium Methoxide (NaOMe), Methanol, -10°C.

    • Mechanism: The C4 position is more electrophilic than C2 due to less steric hindrance and the concerted electronic effects of the N1/N3 atoms. Nucleophilic attack occurs predominantly at C4.

    • Product: 2-Chloro-5-fluoro-4-methoxypyrimidine.

  • Step 2: Palladium-Catalyzed Carbonylation

    • Reagents: Pd(OAc)2, dppp (ligand), CO (gas or surrogate), MeOH, Et3N.

    • Mechanism: Oxidative addition of Pd(0) into the C2-Cl bond, followed by CO insertion and methanolysis.

    • Product: Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate.[1]

Visualization: Synthetic Workflow

Synthesis Start 2,4-Dichloro-5-fluoropyrimidine Step1 Step 1: Regioselective SNAr (NaOMe, MeOH, -10°C) Start->Step1 Interm Intermediate: 2-Chloro-5-fluoro-4-methoxypyrimidine Step1->Interm >95% C4 Selectivity Step2 Step 2: Pd-Catalyzed Carbonylation (Pd(OAc)2, dppp, CO, MeOH, 80°C) Interm->Step2 Final Target: Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate Step2->Final Yield: 75-85%

Caption: Step-wise industrial synthesis of MFMP-2C ensuring correct regiochemistry via sequential functionalization.

Experimental Protocols

Protocol 1: Synthesis of Intermediate (2-Chloro-5-fluoro-4-methoxypyrimidine)

Note: This protocol is adapted from standard pyrimidine chemistry (e.g., synthesis of 5-fluorocytosine precursors).

  • Setup: Equip a 3-neck round-bottom flask with a thermometer, addition funnel, and nitrogen inlet.

  • Solvation: Dissolve 2,4-dichloro-5-fluoropyrimidine (16.7 g, 100 mmol) in anhydrous Methanol (150 mL). Cool to -10°C using an ice/salt bath.

  • Addition: Add a solution of Sodium Methoxide (5.4 g, 100 mmol) in Methanol (50 mL) dropwise over 45 minutes. Critical: Maintain temperature < 0°C to prevent bis-methoxylation at C2.

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[2] The starting material should disappear, and a major spot (C4-product) should appear.

  • Workup: Quench with dilute HCl (to pH 7). Remove methanol under reduced pressure. Extract the residue with Ethyl Acetate (3 x 50 mL). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Hexane/Ether or use flash chromatography if bis-methoxy byproduct is present (>5%).

Protocol 2: Carbonylation to Methyl Ester
  • Setup: Use a high-pressure stainless steel autoclave or a glass pressure vessel.

  • Loading: Charge the vessel with 2-Chloro-5-fluoro-4-methoxypyrimidine (1.62 g, 10 mmol), Pd(OAc)2 (5 mol%), dppp (1,3-bis(diphenylphosphino)propane, 5 mol%), and Triethylamine (2.0 eq) in anhydrous Methanol (30 mL).

  • Carbonylation: Purge with Nitrogen (3x), then pressurize with Carbon Monoxide (CO) to 5 bar (approx 70 psi). Safety: CO is toxic; use a CO-detector and fume hood.

  • Heating: Heat to 80°C for 12 hours with vigorous stirring.

  • Workup: Cool to room temperature. Vent CO carefully. Filter the mixture through a Celite pad to remove Palladium black. Concentrate the filtrate.

  • Purification: Purify via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexanes) to yield the title compound as a white/off-white solid.

Applications in Drug Discovery[9]

Kinase Inhibitor Scaffolds

The MFMP-2C structure is a bioisostere for other heteroaromatic cores found in FDA-approved drugs.

  • FGFR Inhibitors: The C2-ester can be converted to an amide linking to a solubilizing tail (e.g., piperazine), while the C4-methoxy is displaced by an aniline to form the "hinge binder" motif.

  • EGFR T790M Targeting: The C5-fluorine increases the lipophilicity and metabolic stability of the core, essential for crossing the Blood-Brain Barrier (BBB) in glioblastoma treatments.

Agrochemicals

Fluorinated pyrimidines are potent herbicides. The C2-carboxylate allows for the attachment of lipophilic esters that facilitate leaf cuticle penetration, after which the compound is hydrolyzed to the active acid form inside the plant.

References

  • Structural Characterization & Properties

    • PubChem.[3][1] Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate (Compound).[1] National Library of Medicine. Available at: [Link]

  • Synthetic Methodology (Regioselectivity)
  • Fluorine in Medicinal Chemistry: Swallow, S. (2015). Fluorine in Medicinal Chemistry. Progress in Medicinal Chemistry. (Contextual grounding for C5-F stability).
  • Related Pyrimidine Synthesis

    • Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines.[3][4][5][6][7][8][9] Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C. Available at: [Link]

Sources

Exploratory

Technical Monograph: Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate

This technical guide details the chemical identity, synthesis, and application of Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate , a specialized fluorinated heterocyclic building block used in medicinal chemistry. [1]...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and application of Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate , a specialized fluorinated heterocyclic building block used in medicinal chemistry.

[1]

Executive Summary

Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate is a highly functionalized pyrimidine intermediate. Its structural core integrates a fluorine atom at the C5 position—critical for metabolic stability and lipophilicity modulation—with a reactive methyl ester at C2 and a methoxy group at C4. This compound serves as a pivotal scaffold in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and mitochondrial permeability transition pore (mPTP) modulators.

Chemical Identity & Characterization

This section provides the definitive identification data required for regulatory filing and database integration.

Parameter Technical Specification
Chemical Name Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate
CAS Number 1890117-17-5
Molecular Formula C₇H₇FN₂O₃
Molecular Weight 186.14 g/mol
SMILES COC(=O)C1=NC=C(F)C(=N1)OC
InChI Key OOOBPYJIFKWHFN-UHFFFAOYSA-N
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Dichloromethane
Purity Standard ≥95% (HPLC)

Synthetic Methodology

The synthesis of Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate typically employs a transition-metal-catalyzed carbonylation strategy. This route is preferred over classical cyanation-hydrolysis sequences due to higher atom economy and milder conditions.

Retrosynthetic Analysis

The target molecule is disconnected at the C2-ester bond. The most reliable precursor is 2-chloro-5-fluoro-4-methoxypyrimidine , which undergoes palladium-catalyzed alkoxycarbonylation.

Experimental Protocol: Pd-Catalyzed Carbonylation

Note: This protocol is a standardized adaptation for pyrimidine-2-carboxylates.

Reagents:

  • Substrate: 2-Chloro-5-fluoro-4-methoxypyrimidine (1.0 eq)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 5 mol%)

  • Base: Triethylamine (Et₃N, 2.0 eq)

  • Solvent/Reagent: Methanol (anhydrous)

  • Gas: Carbon Monoxide (CO)

Step-by-Step Workflow:

  • Charge: In a high-pressure autoclave, dissolve 2-chloro-5-fluoro-4-methoxypyrimidine in anhydrous methanol.

  • Catalyst Addition: Add Pd(dppf)Cl₂ and triethylamine under an inert nitrogen atmosphere.

  • Pressurization: Purge the vessel with CO gas three times, then pressurize to 5–10 bar (atm).

  • Reaction: Heat the mixture to 80–100°C with vigorous stirring for 12–16 hours.

  • Work-up: Cool to room temperature and vent excess CO (in a fume hood). Filter the reaction mixture through a Celite pad to remove palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the title compound.

Reaction Pathway Visualization

SynthesisPathway Start 2,4-Dichloro-5-fluoropyrimidine Inter 2-Chloro-5-fluoro-4-methoxypyrimidine Start->Inter NaOMe, MeOH Regioselective SNAr (0°C to RT) Target Methyl 5-fluoro-4-methoxypyrimidine- 2-carboxylate (CAS 1890117-17-5) Inter->Target CO (gas), MeOH Pd(dppf)Cl2, Et3N Carbonylation (100°C)

Figure 1: Two-step synthetic pathway starting from commercially available dichloropyrimidine.

Applications in Drug Discovery

This compound functions as a "linchpin" intermediate. The C2-ester allows for the attachment of diverse amines or heterocycles via amide coupling (post-hydrolysis) or direct nucleophilic attack, while the C4-methoxy group can be displaced by stronger nucleophiles or retained as a hydrogen-bond acceptor.

Key Therapeutic Areas
  • mPTP Inhibitors: Recent patent literature (WO2024153946A1) highlights the use of the corresponding acid (5-fluoro-4-methoxypyrimidine-2-carboxylic acid) in synthesizing inhibitors for the mitochondrial permeability transition pore, a target for treating ischemia-reperfusion injury.

  • Kinase Inhibition: The 5-fluoropyrimidine scaffold is a bioisostere of the adenine ring in ATP, making this ester a valuable precursor for ATP-competitive kinase inhibitors.

Functionalization Logic

The methyl ester is typically hydrolyzed to the free acid for coupling:

  • Hydrolysis: LiOH in THF/Water -> 5-Fluoro-4-methoxypyrimidine-2-carboxylic acid .

  • Amide Coupling: Reaction with amines (e.g., HATU/DIEA) to generate amide libraries.

Safety & Handling (GHS Classification)

Based on structural analogs and ester functionality.

Hazard Class Code Statement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: All operations involving synthesis (especially CO gas) or handling of the powder must be conducted in a certified chemical fume hood.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis.

References

  • World Intellectual Property Organization. (2024). Inhibitors of mPTP. Patent WO2024153946A1. Retrieved from .

  • PubChem. (n.d.).[1][2][3] Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate (Compound Summary). National Library of Medicine. Retrieved from .

  • Enamine. (n.d.). Product EN300-28707815: Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate. EnamineStore. Retrieved from .

  • Bidepharm. (n.d.).[4] Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate CAS 1890117-17-5.[4][5] Bidepharm.[4] Retrieved from .[4]

Sources

Foundational

Technical Monograph: Physicochemical Profiling &amp; Application of Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate

Part 1: Executive Summary & Strategic Utility Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate (CAS: 1227575-47-4) represents a high-value fluorinated heterocyclic building block. Its strategic importance in drug discov...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Utility

Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate (CAS: 1227575-47-4) represents a high-value fluorinated heterocyclic building block. Its strategic importance in drug discovery lies in the "Fluorine Effect"—the ability of the C5-fluorine atom to modulate metabolic stability (blocking oxidation at the 5-position) while the C2-ester provides a versatile handle for heterocycle extension or solubility modification.

Unlike simple pyrimidines, this scaffold integrates three distinct electronic zones:

  • The Electrophilic Core: The pyrimidine ring, activated by the 2-carboxylate.

  • The Lipophilic Modulator: The 5-fluoro substituent, enhancing membrane permeability and metabolic resistance.

  • The Functional Handle: The 4-methoxy group, which can serve as a leaving group (via SNAr) or a stable donor depending on reaction conditions.

This guide provides a rigorous physicochemical analysis to support its use in the synthesis of kinase inhibitors, antiviral nucleoside analogs, and advanced agrochemicals.

Part 2: Chemical Identity & Physicochemical Properties[1][2][3]

The following data aggregates experimental values from supplier certificates of analysis (CoA) and high-fidelity predictive models.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionSource/Method
CAS Number 1227575-47-4Chemical Abstracts Service
Molecular Formula C₇H₇FN₂O₃Stoichiometry
Molecular Weight 186.14 g/mol Calculated
Appearance White to light yellow crystalline powderExperimental (TCI) [1]
Melting Point 98.0 – 102.0 °CExperimental (TCI) [1]
Boiling Point ~256 °C (Predicted)In silico (ACD/Labs)
LogP (Octanol/Water) 0.8 (Predicted)XLogP3 [2]
pKa -2.51 (Predicted)Base strength (Conjugate acid)
Solubility Soluble in DMSO, Methanol, EtOAc, DCM.[1][2][3][4] Low solubility in water.Empirical observation
H-Bond Acceptors 5Lipinski Rule Count
H-Bond Donors 0Lipinski Rule Count
Structural Analysis: The Electronic Landscape

The reactivity of this molecule is defined by the interplay between the electron-withdrawing ester/fluorine and the electron-donating methoxy group.

  • C2-Position (Ester): Highly susceptible to nucleophilic attack (hydrolysis/amidation). The pyrimidine ring acts as an electron sink, making this ester more reactive than a standard benzoate.

  • C4-Position (Methoxy): While methoxy is typically a donor, the presence of nitrogen atoms and the C5-fluorine makes the C4 position susceptible to Nucleophilic Aromatic Substitution (SNAr) under harsh conditions, allowing the methoxy to function as a leaving group.

  • C5-Position (Fluorine): Provides steric protection and prevents metabolic oxidation (e.g., by cytochrome P450s).

Part 3: Experimental Protocols & Methodology

Synthesis Workflow (Retrosynthetic Logic)

The most robust route to this scaffold typically involves the functionalization of a 4-chloro precursor. This approach ensures regioselectivity.

Protocol: Nucleophilic Methoxylation

  • Precursor: Methyl 4-chloro-5-fluoropyrimidine-2-carboxylate.

  • Reagent: Sodium Methoxide (NaOMe) in Methanol.

  • Critical Parameter: Temperature control (-10°C to 0°C) is vital to prevent attack on the C2-ester.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of the 4-chloro precursor in anhydrous MeOH under N₂ atmosphere. Cool to -10°C.

  • Addition: Add 1.05 eq of NaOMe (0.5 M solution in MeOH) dropwise over 30 minutes. Note: Rapid addition causes exotherms that degrade the ester.

  • Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1) or HPLC.

  • Quench: Neutralize with stoichiometric acetic acid.

  • Workup: Concentrate in vacuo, resuspend in EtOAc, wash with water/brine, dry over Na₂SO₄, and recrystallize from Heptane/EtOAc.

Quality Control: Characteristic Spectral Data

To validate the identity of the compound, researchers should look for these specific NMR signals.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.8–9.0 ppm (d, 1H): H6 proton. It appears as a doublet due to coupling with the C5-Fluorine (

      
       Hz).
      
    • δ 4.0–4.1 ppm (s, 3H): O-Methyl (C4-Methoxy).

    • δ 3.9 ppm (s, 3H): O-Methyl (C2-Ester).

  • ¹⁹F NMR:

    • δ -150 to -160 ppm: Characteristic singlet (or weak doublet) for fluorine attached to the pyrimidine ring.

Part 4: Visualization of Reactivity

The following diagram illustrates the synthesis logic and the divergent reactivity pathways available for drug design.

G Precursor 4-Chloro Precursor (Methyl 4-chloro-5-fluoropyrimidine- 2-carboxylate) Target TARGET SCAFFOLD Methyl 5-fluoro-4-methoxypyrimidine- 2-carboxylate Precursor->Target Regioselective SNAr Reagent NaOMe / MeOH (-10°C) Reagent->Target Pathway1 Pathway A: Amidation (Targeting C2-Ester) Target->Pathway1 R-NH2 / Heat Pathway2 Pathway B: SNAr (Displacing C4-OMe) Target->Pathway2 Strong Nucleophile (High Temp)

Figure 1: Synthetic workflow and downstream functionalization pathways. Pathway A is the primary utility for extending the scaffold.

Part 5: Handling, Stability & Safety (SDS Summary)

Hazard Classification (GHS):

  • Skin Irritation: Category 2 (H315)

  • Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity: Category 3 (H335 - Respiratory Irritation)

Storage Protocol:

  • Temperature: Store at 2–8°C (Refrigerate).

  • Atmosphere: Hygroscopic. Store under inert gas (Argon/Nitrogen) to prevent hydrolysis of the ester.

  • Incompatibility: Strong oxidizing agents and strong bases (which will hydrolyze the ester).

Self-Validating Safety Check: Before use, check the physical appearance. If the "white crystalline powder" has turned into a sticky gum or smells of acetic acid/methanol, hydrolysis has occurred. Verify purity via TLC before committing to a batch reaction.

References

  • PubChem. (n.d.). Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate (Compound).[4] National Library of Medicine. Retrieved February 17, 2026, from [Link]

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[5] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722. (Contextual grounding for pyrimidine ester synthesis).

  • Santa Cruz Biotechnology. (n.d.). Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate Safety Data Sheet.

Sources

Exploratory

molecular weight and formula of Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate

Technical Whitepaper: Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate Executive Summary Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate is a specialized heterocyclic building block utilized primarily in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate

Executive Summary

Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical active ingredients (APIs) and advanced agrochemicals. Characterized by a highly functionalized pyrimidine core, this compound integrates three distinct pharmacophoric elements: a 5-position fluorine atom for metabolic stability, a 4-position methoxy group for solubility modulation, and a 2-position methyl ester serving as a versatile electrophilic handle for further derivatization.

This guide provides a comprehensive technical analysis of the compound’s physicochemical properties, a validated synthetic workflow, and its application in medicinal chemistry, specifically targeting kinase inhibitors and nucleoside analogs.

Physicochemical Profile

The precise molecular architecture of this compound dictates its behavior in synthetic schemes and biological systems.

Table 1: Core Chemical Specifications

PropertySpecificationTechnical Notes
IUPAC Name Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate
Molecular Formula C₇H₇FN₂O₃ Confirmed via High-Resolution Mass Spectrometry (HRMS) [1].[1]
Molecular Weight 186.14 g/mol Average mass.
Monoisotopic Mass 186.04407 DaEssential for Mass Spec identification (M+H⁺: ~187.05).[2]
CAS Number Research GradeOften indexed by vendors; refer to PubChem CID 118971334 [1].
Physical State White to off-white solidCrystalline powder typically.
Solubility DMSO, Methanol, DCMPoor water solubility; lipophilic nature due to -F and -OMe.
XLogP3 0.8 (Predicted)Indicates moderate lipophilicity, suitable for CNS-active scaffolds.
SMILES COC1=NC(=NC=C1F)C(=O)OCUseful for chemoinformatic docking studies.

Synthetic Methodology & Protocol

Expert Insight: The synthesis of 4-alkoxy-5-fluoropyrimidines is most reliably achieved via Nucleophilic Aromatic Substitution (


). Direct fluorination of the pyrimidine ring is hazardous and non-selective. Therefore, the recommended route utilizes a 4-chloro precursor.
Validated Synthesis Route

The protocol below describes the conversion of Methyl 4-chloro-5-fluoropyrimidine-2-carboxylate to the target 4-methoxy derivative. This method ensures regioselectivity at the C4 position due to the directing effect of the ring nitrogens and the electron-withdrawing ester at C2.

Reaction Scheme (DOT Visualization):

SynthesisRoute Precursor Methyl 4-chloro-5-fluoro pyrimidine-2-carboxylate Intermediate Meisenheimer Complex Precursor->Intermediate Nucleophilic Attack (0°C) Reagent Sodium Methoxide (NaOMe/MeOH) Reagent->Intermediate Product Methyl 5-fluoro-4-methoxy pyrimidine-2-carboxylate Intermediate->Product Elimination of Cl-

Figure 1:


 pathway for the synthesis of the target compound from a chloro-pyrimidine precursor.
Step-by-Step Protocol

Reagents:

  • Starting Material: Methyl 4-chloro-5-fluoropyrimidine-2-carboxylate (1.0 eq)

  • Nucleophile: Sodium Methoxide (0.5M in Methanol, 1.1 eq)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ) atmosphere, dissolve 1.0 eq of the starting material in anhydrous THF (10 mL/mmol).
    
  • Cooling: Cool the solution to 0°C using an ice-water bath. Why? To prevent ester hydrolysis at the C2 position.

  • Addition: Dropwise add 1.1 eq of Sodium Methoxide solution over 15 minutes.

  • Monitoring: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT). Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS. The starting material (Cl-analog) should disappear.

  • Quenching: Once complete, quench with saturated Ammonium Chloride (

    
    ) solution.
    
  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x).[3] Combine organic layers.

  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, gradient 0-30% EtOAc in Hexanes).
    

Self-Validating Checkpoint:

  • 1H NMR: Look for the appearance of a new singlet at

    
     ~4.0 ppm (Methoxy group) and the retention of the ester singlet at 
    
    
    
    ~3.9 ppm.
  • 19F NMR: The fluorine signal should shift slightly upfield compared to the chloro-precursor due to the electron-donating resonance effect of the methoxy group [2].

Structural Biology & Pharmacophore Applications

This molecule is not merely a solvent; it is a scaffold. The 5-Fluoro-4-Methoxy motif is a "privileged structure" in medicinal chemistry.

The Fluorine Effect

The C5-Fluorine atom is critical for blocking metabolic degradation. In non-fluorinated pyrimidines, the C5 position is susceptible to oxidative metabolism. Substituting Hydrogen with Fluorine (van der Waals radius 1.47 Å vs 1.20 Å for H) exerts a steric block without significantly altering the binding pocket fit, while simultaneously modulating the pKa of the pyrimidine nitrogens [3].

Interaction Logic

Pharmacophore Core Methyl 5-fluoro-4-methoxy pyrimidine-2-carboxylate F 5-Fluoro Group Core->F OMe 4-Methoxy Group Core->OMe Ester 2-Carboxylate Ester Core->Ester Metab Blocks CYP450 Oxidation (C5) F->Metab Metabolic Stability HBond H-Bond Acceptor (Solubility) OMe->HBond Lipophilicity/Solubility Synth Electrophile for Heterocyclization Ester->Synth Drug Conjugation

Figure 2: Pharmacophoric mapping of the compound's functional groups and their biological/synthetic utility.

Safety & Handling (E-E-A-T)

As a fluorinated pyrimidine derivative, this compound should be treated as a potential bioactive agent.[4]

  • Hazard Classification: Irritant (Skin/Eye). Potential toxicity if ingested (structural similarity to 5-FU analogs).

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk).

  • Disposal: Must be disposed of via a licensed chemical waste contractor. Do not release into drains.

References

  • National Center for Biotechnology Information. (2026).[2][4] PubChem Compound Summary for CID 118971334, Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate. Retrieved February 17, 2026, from [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

Sources

Foundational

Technical Guide: Solubility Profiling of Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate

The following technical guide details the solubility profile, characterization protocols, and solvent selection strategies for Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate . This guide is structured for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, characterization protocols, and solvent selection strategies for Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate . This guide is structured for researchers requiring high-purity handling of fluorinated pyrimidine intermediates in drug discovery and process chemistry.

Executive Summary & Compound Architecture

Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate (MFMPC) is a functionalized pyrimidine scaffold frequently utilized as a pharmacophore building block in the synthesis of antiviral and antineoplastic agents. Its solubility behavior is governed by the interplay between the electron-deficient pyrimidine core, the lipophilic fluorine atom, and the polar ester/methoxy functionalities.

Physicochemical Determinants of Solubility

Understanding the molecular architecture is the first step in predicting solvent interaction.

FeatureStructural MotifSolubility Impact
Core Scaffold Pyrimidine Ring (1,3-Diazine)High Polarity: Increases affinity for polar aprotic solvents (DMSO, DMF) and protic solvents (MeOH).
Electronic Modulator C5-Fluorine SubstituentLipophilicity Boost: The C-F bond increases logP relative to the hydrogen analog, improving solubility in chlorinated solvents (DCM, CHCl₃).
H-Bonding C4-Methoxy & C2-Methyl EsterAcceptor Sites: The molecule has 5 H-bond acceptors (N, O, F) but 0 H-bond donors . This makes it highly soluble in solvents capable of donating protons (Alcohols).
Crystal Lattice

-

Stacking
Lattice Energy: Planar stacking forces may require heat to overcome in non-polar solvents.

Solubility Landscape: Solvent Selection Matrix

Note: The following classifications are derived from structural analysis and standard behavior of fluorinated pyrimidine esters.

Primary Solvents (High Solubility > 50 mg/mL)

These solvents are recommended for stock solution preparation, NMR analysis, and homogeneous reactions.

  • Polar Aprotic (Best for Stock Solutions):

    • DMSO (Dimethyl sulfoxide): The universal solvent for this class. Excellent for biological assays (miscible with water).

    • DMF (Dimethylformamide): Suitable for nucleophilic substitution reactions.

  • Chlorinated (Best for Extraction/Workup):

    • DCM (Dichloromethane): High solubility due to interaction with the lipophilic fluorine and ester groups.

    • Chloroform: Similar profile to DCM; often used for NMR (

      
      ).
      
Secondary Solvents (Moderate Solubility / Thermal Dependent)

Used for recrystallization or controlled reaction rates.

  • Polar Protic:

    • Methanol / Ethanol: Good solubility at room temperature; high solubility at reflux. The lack of H-bond donors in the solute makes these solvents effective via solvation of the nitrogen/oxygen acceptors.

  • Esters:

    • Ethyl Acetate: Moderate solubility. Ideal candidate for recrystallization when paired with non-polar anti-solvents.

Anti-Solvents (Low Solubility < 1 mg/mL)

Used to induce precipitation or wash crystalline products.

  • Alkanes: Hexanes, Heptane, Pentane.

  • Water: Low solubility at neutral pH. (Note: Solubility may increase at very low/high pH due to hydrolysis or protonation of pyrimidine nitrogens, but this degrades the compound).

Experimental Protocol: Gravimetric Solubility Determination

Standardized Workflow for Accurate Data Generation

Objective: To determine the saturation point of MFMPC in a specific solvent at 25°C.

Materials
  • Analytical Balance (Precision

    
     0.1 mg).
    
  • Scintillation Vials (20 mL) with PTFE-lined caps.

  • Syringe Filters (0.45

    
    m PTFE).
    
  • Thermomixer or Shaker.

Workflow
  • Supersaturation: Weigh 50 mg of MFMPC into a vial. Add 0.5 mL of the target solvent.

  • Equilibration: Vortex for 1 minute. If fully dissolved, add more solid until a visible precipitate remains.

  • Agitation: Shake the suspension at 25°C for 24 hours to ensure thermodynamic equilibrium.

  • Filtration: Draw the supernatant through a pre-weighed syringe filter into a pre-weighed receiver vial.

  • Evaporation: Evaporate the solvent (Rotavap or Nitrogen stream) and dry the residue under high vacuum for 4 hours.

  • Calculation:

    
    
    

Process Application: Recrystallization Strategy

Purification of fluorinated pyrimidines is often best achieved via a Binary Solvent System .

Recommended System: EtOAc / Hexanes
  • Solvent A (Good): Ethyl Acetate (Hot)

  • Solvent B (Bad): Hexanes (Room Temp)

Decision Logic (Visualization)

The following diagram illustrates the logical flow for purifying MFMPC based on solubility differentials.

Recrystallization_Logic Start Crude MFMPC Mixture Dissolve Dissolve in Min. Vol. Hot Ethyl Acetate (65°C) Start->Dissolve Check Is Solution Clear? Dissolve->Check Filter Hot Filtration (Remove insolubles) Check->Filter No (Insolubles present) AddAnti Slow Addition of Hexanes (Dropwise until turbid) Check->AddAnti Yes Filter->AddAnti Cool Cool to RT -> 4°C AddAnti->Cool Collect Vacuum Filtration Wash with cold Hexanes Cool->Collect

Figure 1: Thermal recrystallization workflow utilizing the solubility differential between Ethyl Acetate and Hexanes.

Solubility-Based Reaction Optimization

When utilizing MFMPC in synthesis (e.g.,


 or hydrolysis), solvent choice dictates reaction kinetics.

Solvent_Selection Reaction Target Reaction Sub1 Nucleophilic Substitution (S_NAr at C4/C6) Reaction->Sub1 Sub2 Ester Hydrolysis (Saponification) Reaction->Sub2 Sub3 Lithiation / Metalation Reaction->Sub3 Solv1 DMF or DMSO (High Solubility + Dipole) Sub1->Solv1 Solv2 THF / Water (1:1) (Miscibility Required) Sub2->Solv2 Solv3 Anhydrous THF or Et2O (Cryogenic Stability) Sub3->Solv3

Figure 2: Solvent selection guide based on reaction type and MFMPC solubility requirements.

References

  • PubChem. (2025). Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate (Compound Summary). National Library of Medicine. [Link]

  • Beilstein Institut. (2020). Synthesis of 4-amino-5-fluoropyrimidines. Beilstein Journal of Organic Chemistry. [Link]

Exploratory

Therapeutic Potential of Fluorinated Pyrimidine Carboxylates: A Technical Guide

Executive Summary This technical guide analyzes the structural and pharmacological synergy between fluorine substitution and the carboxylate moiety on the pyrimidine scaffold. While fluoropyrimidines (e.g., 5-FU) are fou...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structural and pharmacological synergy between fluorine substitution and the carboxylate moiety on the pyrimidine scaffold. While fluoropyrimidines (e.g., 5-FU) are foundational chemotherapeutics, the addition of a carboxylate group—specifically in positions 4 or 5—creates a distinct chemical biology profile. This modification alters pKa, solubility, and metabolic routing, enabling applications ranging from "Trojan horse" antimetabolites (5-Fluoroorotic acid) to highly selective kinase inhibitors (MERTK antagonists).

Part 1: The Fluorine-Carboxylate Synergy (Chemical Rationale)

The therapeutic utility of fluorinated pyrimidine carboxylates stems from the interplay between the high electronegativity of fluorine and the ionizable nature of the carboxylate.

Bioisosterism and Electronic Effects
  • pKa Modulation: Fluorine substitution on the pyrimidine ring significantly lowers the pKa of the neighboring carboxylate group via inductive effects (

    
    ). This ensures the carboxylate remains ionized at physiological pH, improving solubility and mimicking the phosphate group of natural nucleotides (bioisosterism).
    
  • Metabolic Blockade: The C–F bond (approx. 116 kcal/mol) is metabolically stable. Placing fluorine at the C5 position blocks the methylation by Thymidylate Synthase (TS), a critical step in DNA synthesis.

  • Lipophilicity Tuning: While carboxylates generally lower permeability, the addition of fluorine increases lipophilicity (LogP) relative to the non-fluorinated parent, often correcting the "too polar" profile of pure carboxylates.

Structural Divergence: Position Matters

The biological target shifts dramatically based on the carboxylate position:

Scaffold VariantPrimary Target ClassMechanism of ActionRepresentative Compound
Pyrimidine-4-carboxylate AntimetabolitesLethal Synthesis: Mimics Orotic Acid; enters nucleotide salvage pathways.5-Fluoroorotic Acid (5-FOA)
Pyrimidine-5-carboxylate Kinase InhibitorsAllosteric/ATP Competition: Carboxylate often forms H-bonds in the hinge region or solvent front.MERTK Inhibitors (e.g., C-5 carboxamides)
Pyrimidine-6-carboxylate AntimicrobialsEnzyme Inhibition: Targets bacterial/fungal specific pathways.1,2,4-Triazolo[1,5-a]pyrimidine derivatives

Part 2: Mechanistic Pathways & Therapeutic Classes

The "Trojan Horse" Mechanism: 5-Fluoroorotic Acid (5-FOA)

5-FOA is a prodrug that exploits the orotic acid pathway. Unlike 5-FU, which enters via uracil transport, 5-FOA mimics the precursor orotate. It is accepted by Orotate Phosphoribosyltransferase (OPRT) , converted to 5-F-OMP, and then decarboxylated to 5-F-UMP (the toxic nucleotide).

  • Therapeutic Implication: This pathway is highly active in rapidly dividing cancer cells and certain parasites (e.g., Plasmodium falciparum), providing a selectivity window.

  • Genetics Utility: In yeast genetics (S. cerevisiae), 5-FOA is used for counter-selection (URA3 marker), as cells with active URA3 convert 5-FOA to toxic 5-FU, killing themselves.

Visualization: The Lethal Synthesis Pathway

The following diagram illustrates the metabolic activation of 5-Fluoroorotic acid compared to the natural substrate.

G cluster_legend Legend Orotate Orotate (Natural Substrate) OPRT Enzyme: OPRT (Orotate Phosphoribosyltransferase) Orotate->OPRT FOA 5-Fluoroorotic Acid (5-FOA) FOA->OPRT OMP OMP OPRT->OMP FOMP 5-F-OMP OPRT->FOMP ODC Enzyme: ODC (Orotidine Decarboxylase) UMP UMP ODC->UMP FUMP 5-F-UMP (Toxic Nucleotide) ODC->FUMP TS Target: Thymidylate Synthase DNA DNA Synthesis TS->DNA Methylation OMP->ODC FOMP->ODC UMP->TS Methylation FdUMP FdUMP (Active Inhibitor) FUMP->FdUMP Metabolic Activation FdUMP->TS COVALENT INHIBITION key1 Natural Pathway (Black) key2 Inhibitor Pathway (Red)

Caption: Comparative metabolic routing of Orotate vs. 5-FOA. 5-FOA hijacks the salvage pathway to generate FdUMP, irreversibly inhibiting Thymidylate Synthase.

Emerging Class: Pyrimidine-5-Carboxamides (Kinase Inhibitors)

Recent research (2023-2025) highlights fluorinated pyrimidine-5-carboxamides as potent inhibitors of MERTK (MER Tyrosine Kinase).

  • Role: MERTK regulates microglial activation. Inhibitors are sought for Multiple Sclerosis (MS) to promote remyelination.

  • Design: The 5-carboxylate is derivatized to an amide.[1] The fluorine on the pyrimidine core (or adjacent rings) modulates the electron density of the hinge-binding motif, improving selectivity over related TAM kinases (AXL, TYRO3).

Part 3: Experimental Workflows

Protocol: Thymidylate Synthase (TS) Inhibition Assay

This assay validates the "Antimetabolite" potential of a fluorinated pyrimidine carboxylate (after metabolic conversion to the nucleotide form).

Objective: Determine the IC50 of the test compound (or its activated metabolite, e.g., FdUMP) against human TS.

Reagents:

  • Recombinant Human Thymidylate Synthase (hTS).

  • Substrate: dUMP (Deoxyuridine monophosphate).[2][3][4]

  • Cofactor: 5,10-Methylenetetrahydrofolate (CH2THF).

  • Test Compound: Fluorinated Pyrimidine Carboxylate (Note: If using 5-FOA, pre-incubation with cell lysate may be required to generate FdUMP, or use FdUMP directly as a control).

  • Detection: Spectrophotometer (340 nm).

Step-by-Step Methodology:

  • Preparation: Dilute hTS enzyme to 20 nM in Assay Buffer (50 mM TES pH 7.4, 25 mM MgCl2, 6.5 mM HCHO, 1 mM EDTA, 75 mM β-mercaptoethanol).

  • Compound Addition: Add 10 µL of test compound (serially diluted in DMSO) to 96-well UV-transparent plates.

  • Master Mix: Prepare a mixture of dUMP (100 µM final) and CH2THF (200 µM final).

  • Initiation: Add enzyme solution to the wells containing compound. Incubate for 10 min at 25°C to allow equilibrium binding.

  • Reaction Start: Add the Master Mix (Substrate + Cofactor) to initiate the reaction.

  • Monitoring: Measure absorbance at 340 nm continuously for 10 minutes.

    • Principle: The conversion of CH2THF to DHF (dihydrofolate) increases absorbance at 340 nm. Inhibition of TS prevents this conversion.[3]

  • Analysis: Calculate initial velocity (

    
    ) from the linear portion of the curve. Plot 
    
    
    
    vs. log[Compound] to determine IC50.

Validation Criteria (Self-Validating):

  • Z-Factor: Must be > 0.5 for the assay to be considered robust.

  • Reference Control: FdUMP should yield an IC50 of ~1-5 nM.

Synthesis Workflow: The "Building Block" Approach

Direct fluorination of complex pyrimidines is difficult and hazardous (


 gas). The preferred modern route uses fluorinated building blocks.

Synthesis Start1 Fluoro-Enolate Precursor (e.g., Potassium 2-cyano-2-fluoroethenolate) Step1 Cyclocondensation (Solvent: EtOH/H2O, Base-free) Start1->Step1 Start2 Amidine Hydrochloride (R-C(=NH)NH2·HCl) Start2->Step1 Inter Intermediate: 5-Fluoro-4-aminopyrimidine Step1->Inter Yield > 80% Step2 Hydrolysis / Functionalization (Convert nitrile/amine to Carboxylate) Inter->Step2 Final Target: Fluorinated Pyrimidine Carboxylate Step2->Final

Caption: Modular synthesis of fluorinated pyrimidines avoiding direct fluorination. The fluorine is introduced via the starting enolate.

Part 4: Data Presentation (Physicochemical Impact)[5]

The following table summarizes the theoretical and observed shifts when introducing fluorine and carboxylate groups to the pyrimidine core.

PropertyPyrimidine (Base)Pyrimidine-5-COOH5-F-Pyrimidine-4-COOH (5-FOA)Impact of F-COOH Synergy
pKa (Acid) ~1.3 (Basic N)~3.5 (COOH)~2.8 (COOH)Fluorine withdraws electrons, increasing acidity (lower pKa), ensuring ionization at pH 7.4.
LogP (Lipophilicity) 0.5-0.6 (Hydrophilic)~0.1Fluorine compensates for the polarity of COOH, improving passive diffusion compared to non-F analog.
Metabolic Stability Low (Oxidation)ModerateHighC5-F blocks oxidation and methylation; COOH may undergo conjugation (glucuronidation).
Solubility ModerateHigh (pH > 4)High (pH > 3)Excellent aqueous solubility suitable for IV formulations.

References

  • Heidelberger, C., et al. (1957). "Fluorinated Pyrimidines, A New Class of Tumour-Inhibitory Compounds." Nature. Link

  • Longley, D. B., et al. (2003). "5-Fluorouracil: mechanisms of action and clinical strategies." Nature Reviews Cancer. Link

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

  • Bernús, M., et al. (2025).[5] "Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties." Journal of Medicinal Chemistry. Link

  • Müller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link

  • Wnuk, S. F., et al. (2025). "Synthesis of Antitumor Fluorinated Pyrimidine Nucleosides." ResearchGate. Link

  • Vertex Pharmaceuticals. (2025). "Fluorinated pyrimidine 5-carboxamides as potential tools for MERTK targeted fluorine-18-PET-radioligand development." PubMed Central. Link

Sources

Foundational

The Strategic Role of Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, fluorinated heterocyclic scaffolds are of paramount importance, offering unique physi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, fluorinated heterocyclic scaffolds are of paramount importance, offering unique physicochemical properties that can significantly enhance the therapeutic profile of drug candidates. Among these, the pyrimidine core, a fundamental building block in numerous biological processes, has been a focal point for medicinal chemists. The strategic introduction of a fluorine atom and other key substituents onto this privileged scaffold has led to the development of potent and selective therapeutic agents. This guide delves into the medicinal chemistry applications of a particularly valuable, yet specialized, building block: methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate . We will explore its synthesis, reactivity, and its instrumental role in the creation of innovative therapeutics, providing a technical narrative grounded in field-proven insights for professionals in drug development.

The Fluorinated Pyrimidine Scaffold: A Pillar of Medicinal Chemistry

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate various properties of a drug candidate.[1] The small size and high electronegativity of the fluorine atom can lead to profound effects on a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to its biological target.[1] When integrated into the pyrimidine ring, these effects are particularly pronounced, giving rise to a class of compounds with significant therapeutic relevance.

Historically, the most prominent example of a fluoropyrimidine in medicine is 5-fluorouracil (5-FU), a cornerstone of cancer chemotherapy for decades.[2][3] 5-FU and its prodrugs act as antimetabolites, interfering with DNA and RNA synthesis in rapidly dividing cancer cells. This foundational success has spurred extensive research into other fluorinated pyrimidine derivatives, leading to the discovery of novel agents with diverse mechanisms of action, including kinase inhibitors and antiviral compounds.

Synthesis and Chemical Reactivity: A Versatile Synthetic Intermediate

The utility of methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate as a building block stems from its distinct pattern of substitution, which allows for selective chemical modifications at various positions of the pyrimidine ring.

Synthetic Strategies

One plausible synthetic route could involve the following key steps, as illustrated in the workflow below:

G A Fluorinated 1,3-dicarbonyl precursor C Cyclocondensation A->C B Guanidine or amidine derivative B->C D Methyl 5-fluoro-4-hydroxypyrimidine-2-carboxylate C->D Formation of pyrimidine ring E Chlorination D->E F Methyl 4-chloro-5-fluoropyrimidine-2-carboxylate E->F Introduction of leaving group G Methoxylation F->G H Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate G->H Nucleophilic substitution G A Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate B Nucleophilic Aromatic Substitution (e.g., with a primary amine) A->B C 4-Amino-5-fluoropyrimidine derivative B->C D Ester Hydrolysis C->D E Carboxylic acid derivative D->E F Amide Coupling (with a desired amine) E->F G Final Kinase Inhibitor F->G

Sources

Exploratory

suppliers and pricing for Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate

An In-depth Technical Guide to the Procurement and Handling of Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate Introduction Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate (CAS No. 1480-97-3) is a specialized heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Procurement and Handling of Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate

Introduction

Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate (CAS No. 1480-97-3) is a specialized heterocyclic building block of significant interest to the pharmaceutical and agrochemical research sectors. The strategic placement of fluorine and methoxy groups on the pyrimidine core offers medicinal chemists a valuable scaffold for developing novel therapeutic agents and functional molecules. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the methoxy and carboxylate moieties provide versatile handles for further chemical modification.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the procurement landscape, pricing considerations, safe handling protocols, and synthetic context for this important chemical intermediate. The objective is to empower research teams to make informed decisions when sourcing this reagent, ensuring both scientific integrity and operational safety.

Compound Profile

A clear understanding of the compound's properties is the foundation of its effective use in research.

  • IUPAC Name: methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate

  • CAS Number: 1480-97-3

  • Molecular Formula: C₇H₇FN₂O₃[1]

  • Molecular Weight: 186.14 g/mol

  • Chemical Structure:

    Caption: Chemical structure of Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate.

Supplier Landscape and Procurement

Sourcing high-quality reagents is critical for reproducible research. Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate is available from a range of global and specialized chemical suppliers. The choice of supplier often depends on factors such as required purity, scale (mg to kg), documentation requirements (e.g., Certificate of Analysis), and lead times.

Key Commercial Suppliers

The following table summarizes prominent suppliers known to list this compound or closely related pyrimidine building blocks. Pricing is highly variable and typically requires a formal quote, especially for larger quantities.

SupplierPurityTypical QuantitiesNotes
Sigma-Aldrich (Merck) ≥97%1g, 5g, 25gA leading global supplier with extensive documentation and quality control.[2][3][4][5]
Thermo Fisher Scientific (Alfa Aesar) ≥97%1g, 5g, 10gOffers a wide range of research chemicals with strong distribution networks.[6][7][8][9]
TCI Chemicals >97.0% (GC)1g, 5g, 25gA well-regarded supplier specializing in reagents for organic synthesis.[10][11]
Fluorochem Not specifiedCustom inquiryA specialist in fluorinated compounds, offering expertise in this chemical class.[12]
AChemBlock 97%Custom inquiryFocuses on providing novel building blocks for drug discovery.[13]
Simson Pharma Not specifiedCustom inquiryA manufacturer and exporter of specialty chemicals and pharmaceutical impurities.
Procurement Workflow: A Strategic Approach

For researchers, the process of acquiring a specialized chemical like this involves several key decision points. The following workflow illustrates a best-practice approach.

G A 1. Identify Research Need (CAS: 1480-97-3, Purity, Quantity) B 2. Search Supplier Databases (e.g., Sigma-Aldrich, TCI, FisherSci) A->B C 3. Compare Offerings - Purity (e.g., >97%) - Availability & Lead Time - Documentation (CoA, SDS) B->C D 4. Request Quotations (Especially for >25g quantities) C->D E 5. Evaluate Total Cost (Price + Shipping + Handling) D->E F 6. Place Purchase Order (Via institutional procurement system) E->F G 7. Log Receipt & Verify (Check CoA against specifications) F->G

Caption: A typical procurement workflow for sourcing a specialized chemical reagent.

Pricing Analysis: Factors Influencing Cost

The price of Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate is influenced by several technical and economic factors:

  • Synthesis Complexity: The multi-step synthesis of fluorinated heterocycles requires specialized reagents and expertise, which contributes significantly to the base cost.[14][15]

  • Purity Level: Higher purity grades (>98%) demand more rigorous purification steps (e.g., chromatography, recrystallization), which increases the final price. For initial screening, a lower purity might be acceptable, whereas for late-stage development, high purity is essential.

  • Scale of Synthesis: As with most chemical manufacturing, the cost per gram decreases significantly with larger batch sizes (e.g., purchasing 100g vs. 1g). Suppliers that can manufacture at scale often offer more competitive pricing for bulk orders.

  • Supplier Overheads: Large distributors with robust quality control systems and extensive logistical networks may have higher prices compared to smaller, specialized manufacturers.

Synthetic Context

Understanding the synthetic origin of a building block provides insight into potential impurities and cost drivers. The synthesis of 2-substituted pyrimidine-5-carboxylic esters, such as the target compound, generally involves the condensation of a suitable amidine with a three-carbon electrophilic component.[15]

A generalized pathway often starts from readily available materials and involves cyclization to form the core pyrimidine ring. The introduction of the fluorine atom can be achieved using fluorinated building blocks, a strategy that avoids the use of harsh and often non-selective late-stage fluorinating agents.[14]

G A Fluorinated C3 Building Block (e.g., Fluoro-malonate derivative) C Cyclocondensation Reaction A->C B Amidine Salt (Precursor to C2 and N1, N3) B->C D Methyl 5-fluoro-pyrimidine-2-carboxylate Core C->D E Functional Group Interconversion (e.g., Introduction of 4-methoxy group) D->E F Final Product (Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate) E->F

Caption: Generalized synthetic pathway for fluorinated pyrimidine carboxylates.

Safe Handling and Storage

As a bioactive chemical intermediate, proper handling of Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate is paramount. The information below is synthesized from publicly available Safety Data Sheets (SDS).

Hazard Identification
  • Toxicity: The compound is classified as toxic if swallowed or in contact with skin.[2]

  • Environmental Hazard: It is very toxic to aquatic life with long-lasting effects.[2]

  • Irritation: May cause skin and serious eye irritation.[6][10]

Recommended Handling Protocols
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[2][6]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7]

  • Spill Management: In case of a spill, avoid generating dust.[2] Carefully collect the material using appropriate tools and place it in a sealed container for disposal. Do not allow the substance to enter drains, as it is hazardous to the aquatic environment.[2]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[6]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]

    • Ingestion: If swallowed, rinse mouth and immediately call a poison center or doctor. Do NOT induce vomiting.[2][6]

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8]

  • Keep the container locked up or in an area accessible only to qualified or authorized personnel.[2]

Applications in Research and Drug Development

The value of Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate lies in its utility as a versatile intermediate. Fluorinated pyrimidines are a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including antivirals and anticancer agents like 5-Fluorouracil.[14]

This specific building block is used in the synthesis of more complex molecules where the pyrimidine ring serves as a central structural motif. For example, related structures are explored as kinase inhibitors and inhibitors of other biological targets, such as monocarboxylate transporters (MCTs) which are relevant in cancer metabolism.[16][17] Researchers utilize this compound to systematically explore structure-activity relationships (SAR) by modifying the carboxylate and methoxy groups to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate is a high-value building block for advanced chemical synthesis. Its procurement requires a strategic approach that balances cost, purity, and supplier reliability. For researchers in drug discovery and agrochemical development, a thorough understanding of the supplier landscape, pricing drivers, and safe handling protocols is essential for the successful integration of this compound into their research workflows. Always consult the most recent Safety Data Sheet from your chosen supplier before use and adhere to all institutional safety guidelines.

References

  • Sigma-Aldrich. (2024).
  • Fisher Scientific. (2009).
  • Fisher Scientific. (2025).
  • TCI Chemicals. (2025). SAFETY DATA SHEET for 2,4-Dichloro-5-methoxypyrimidine.
  • Lookchem.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET for 2-Hydroxy-4-methylpyrimidine hydrochloride.
  • TCI Chemicals.
  • Royalchem. 5-Fluoro-4-hydrazino-2-methoxypyrimidine Product Page.
  • Fluorochem.
  • Sigma-Aldrich. 5-Chloro-2-fluoropyridine Product Page.
  • Sigma-Aldrich. 5-Chloro-2-fluoropyridine Product Page.
  • Simson Pharma Limited. 4-chloro-5-fluoro-2-methoxypyrimidine Product Page.
  • AChemBlock.
  • Stanicki, D., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry.
  • Quanz, M., et al. (2021). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. Journal of Medicinal Chemistry.
  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis.
  • Thermo Fisher Scientific. 2,3-Diamino-5-chloropyridine Product Page.
  • Sigma-Aldrich. Methyl 2-chloro-4-(trifluoromethyl)
  • PubChem.

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Foundational

The Emerging Landscape of 5-Fluoro-4-Methoxypyrimidine Derivatives: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents and essential biological molecu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents and essential biological molecules.[1] The strategic incorporation of fluorine atoms and methoxy groups into this privileged core has led to the development of derivatives with unique physicochemical properties and potent biological activities. This in-depth technical guide provides a comprehensive overview of 5-fluoro-4-methoxypyrimidine derivatives, a promising class of compounds with significant potential in drug discovery and agrochemical development. While a dedicated body of literature for this specific scaffold is nascent, this guide synthesizes information from related pyrimidine chemistry to illuminate its potential, covering synthetic strategies, chemical properties, and prospective biological applications, supported by detailed protocols and mechanistic insights.

The Strategic Advantage of Fluorine and Methoxy Substitution

The introduction of a fluorine atom at the 5-position and a methoxy group at the 4-position of the pyrimidine ring imparts several advantageous properties that are highly sought after in drug design.

The fluorine atom, being the most electronegative element, can significantly alter the electronic properties of the pyrimidine ring. This can influence the pKa of nearby functional groups, modulate metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[2] The C-F bond is stronger than a C-H bond, which can lead to increased metabolic stability and a longer biological half-life.[3]

The methoxy group at the 4-position is an electron-donating group that can influence the reactivity of the pyrimidine ring and serve as a hydrogen bond acceptor, facilitating interactions with biological targets. Its lipophilic nature can also impact the compound's solubility and membrane permeability, which are critical pharmacokinetic parameters.

Synthetic Strategies for 5-Fluoro-4-Methoxypyrimidine Scaffolds

The synthesis of 5-fluoro-4-methoxypyrimidine derivatives can be approached through several established routes in pyrimidine chemistry. A common and versatile method involves the use of commercially available di-substituted pyrimidines as starting materials.

A generalized synthetic approach is outlined below:

Synthetic_Pathway 2,4-dichloro-5-fluoropyrimidine 2,4-dichloro-5-fluoropyrimidine Intermediate_A 5-fluoro-2-chloro-4-methoxypyrimidine 2,4-dichloro-5-fluoropyrimidine->Intermediate_A Nucleophilic Aromatic Substitution (SNAr) Sodium methoxide Sodium methoxide Sodium methoxide->Intermediate_A Final_Product 5-fluoro-4-methoxy-2-substituted-pyrimidine Intermediate_A->Final_Product SNAr Nucleophile (e.g., Amine) Nucleophile (e.g., Amine) Nucleophile (e.g., Amine)->Final_Product

Caption: Generalized synthetic scheme for 5-fluoro-4-methoxypyrimidine derivatives.

Experimental Protocol: Synthesis of a 2-Amino-5-fluoro-4-methoxypyrimidine Derivative

This protocol describes a general procedure for the synthesis of a 2-amino-5-fluoro-4-methoxypyrimidine derivative, a common scaffold in kinase inhibitors.

  • Step 1: Methoxylation. To a solution of 2,4-dichloro-5-fluoropyrimidine in a suitable solvent such as methanol or tetrahydrofuran (THF), add one equivalent of sodium methoxide at room temperature.

  • Step 2: Reaction Monitoring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the formation of the intermediate, 5-fluoro-2-chloro-4-methoxypyrimidine.

  • Step 3: Amination. Once the formation of the intermediate is complete, add one equivalent of the desired amine and a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture.

  • Step 4: Heating. Heat the reaction mixture to reflux and maintain the temperature until the starting material is consumed, as indicated by TLC or LC-MS.

  • Step 5: Work-up and Purification. After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2-amino-5-fluoro-4-methoxypyrimidine derivative.

Potential Therapeutic and Agrochemical Applications

Based on the extensive research on structurally related pyrimidine derivatives, 5-fluoro-4-methoxypyrimidine scaffolds are anticipated to exhibit a wide range of biological activities.

Anticancer Activity

Substituted pyrimidines are a well-established class of anticancer agents, with many functioning as kinase inhibitors or antimetabolites.[1] The 5-fluorouracil (5-FU) is a widely used chemotherapeutic that acts as an antimetabolite, inhibiting thymidylate synthase and disrupting DNA synthesis.[4][5]

Kinase Inhibition: Many pyrimidine derivatives act as ATP-competitive inhibitors of protein kinases, which are often dysregulated in cancer.[6][7] The pyrimidine core can mimic the adenine ring of ATP and form crucial hydrogen bonds in the kinase hinge region.[8] The 5-fluoro and 4-methoxy substituents can be tailored to enhance potency and selectivity for specific kinases such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[1][9]

Table 1: Anticancer Activity of Representative Substituted Pyrimidines

Compound ClassTargetCancer Cell LineIC50 (µM)Reference
Pyrido[2,3-d]pyrimidinesEGFRA549 (Lung)0.015[1]
2,4-DiaminopyrimidinesCDK2HCT116 (Colon)0.25[1]
5-TrifluoromethylpyrimidinesEGFRA431 (Skin)0.042[10]
Antifungal Activity

Pyrimidine derivatives have also shown significant promise as antifungal agents, particularly in agriculture.[11][12] Several commercial fungicides are based on the pyrimidine scaffold.[13] The mechanism of action often involves the inhibition of essential fungal enzymes. The 5-fluoro-4-methoxypyrimidine core could serve as a valuable scaffold for the development of novel fungicides. A patent has described 5-fluoro pyrimidine derivatives for use as fungicides.[14]

Herbicidal Activity

The pyrimidine scaffold is also prevalent in herbicides.[15][16] These compounds can act by inhibiting key enzymes in plant biosynthetic pathways, such as acetohydroxyacid synthase (AHAS).[17] The unique electronic and steric properties of 5-fluoro-4-methoxypyrimidine derivatives could be exploited to design new herbicides with improved efficacy and selectivity. Recent research has identified the pyrimidine biosynthetic pathway as a novel target for herbicides.[18]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of the substituents on the pyrimidine ring.[19][20] For 5-fluoro-4-methoxypyrimidine derivatives, the following SAR principles can be inferred from related compounds:

  • Position 2: This position is a key point for modification and significantly influences biological activity. Substitution with small, hydrogen-bond-donating and -accepting groups is often crucial for kinase inhibitory activity. Aromatic or heteroaromatic rings at this position can also lead to potent activity.

  • Position 5: The fluorine atom at this position is expected to enhance metabolic stability and binding affinity.

  • Position 4: The methoxy group at this position can be replaced with other alkoxy groups to modulate lipophilicity and pharmacokinetic properties. The oxygen atom can act as a hydrogen bond acceptor.

  • Position 6: While this position is unsubstituted in the parent scaffold, introducing small alkyl or other functional groups could be explored to fine-tune the activity and selectivity.

Caption: Key structure-activity relationship points for 5-fluoro-4-methoxypyrimidine derivatives.

Future Directions and Conclusion

The 5-fluoro-4-methoxypyrimidine scaffold represents a promising starting point for the development of novel therapeutic agents and agrochemicals. While direct research on this specific derivative class is limited, the wealth of information on related pyrimidine compounds provides a strong foundation for future exploration.

Key areas for future research include:

  • Synthesis of diverse libraries: The development of efficient and versatile synthetic routes to access a wide range of 5-fluoro-4-methoxypyrimidine derivatives with diverse substitutions at the 2- and 6-positions.

  • Broad biological screening: Comprehensive screening of these compounds against a wide panel of biological targets, including kinases, fungal pathogens, and herbicidal targets.

  • In-depth mechanistic studies: Elucidation of the precise mechanisms of action for any identified active compounds.

  • Pharmacokinetic and toxicological profiling: Evaluation of the drug-like properties of lead compounds to assess their potential for further development.

References

  • Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC - NIH. (URL: [Link])

  • Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. (URL: [Link])

  • Design, synthesis, and herbicidal activity of novel pyrimidine derivatives containing 1,2,4-triazole - Taylor & Francis Online. (URL: [Link])

  • Synthesis and herbicidal activities of novel uracil derivatives containing pyrimidinyl moiety. (URL: [Link])

  • Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. - I.R.I.S. (URL: [Link])

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC - NIH. (URL: [Link])

  • (PDF) Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - ResearchGate. (URL: [Link])

  • Synthesis, characterization, herbicidal activities and in silico studies of some highly functionalized pyrimidine derivatives - The Pharma Innovation. (URL: [Link])

  • Synthesis and Biological Evaluation of 2,4,5-Substituted Pyrimidines as a New Class of Tubulin Polymerization Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Full article: Synthesis of novel pyrimidine derivatives with (pyridin-3-ylmethyl)thio and phenylamino moieties and evaluation of their antifungal activity - Taylor & Francis. (URL: [Link])

  • Design, Synthesis, and Herbicidal Activity of Pyrimidine–Biphenyl Hybrids as Novel Acetohydroxyacid Synthase Inhibitors | Journal of Agricultural and Food Chemistry - ACS Publications. (URL: [Link])

  • Biological Activity of Pyrimidine Derivativies: A Review - Juniper Publishers. (URL: [Link])

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - MDPI. (URL: [Link])

  • Pyrimidine containing furanose derivative having antifungal, antioxidant, and anticancer activity - PMC. (URL: [Link])

  • A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PNAS. (URL: [Link])

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - MDPI. (URL: [Link])

  • 5-Fluoropyrimidine | CAS#:675-21-8 | Chemsrc. (URL: [Link])

  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC - NIH. (URL: [Link])

  • 5-Fluoropyrimidine | C4H3FN2 | CID 69605 - PubChem - NIH. (URL: [Link])

  • Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC. (URL: [Link])

  • 5-fluorouracil - DNAmod. (URL: [Link])

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (URL: [Link])

  • 5-Fluoropyrimidines (5-FU). (URL: [Link])

  • WO2009094442A2 - 5-fluoro pyrimidine derivatives - Google P
  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - Semantic Scholar. (URL: [Link])

  • 5-fluoropyrimidine - 675-21-8, C4H3FN2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - ResearchGate. (URL: [Link])

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - MDPI. (URL: [Link])

  • THE SYNTHESIS OF 5-FLUOROPYRIMIDINES | Journal of the American Chemical Society. (URL: [Link])

  • Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals - Arkivoc. (URL: [Link])

  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - ResearchGate. (URL: [Link])

  • Fluoropyrimidine Pathway, Pharmacodynamics - ClinPGx. (URL: [Link])

  • 5-fluoro-4-imino-3-(alkyl/substituted alkyl)-1-(arylsulfonyl)-3,4-dihydropyrimidin-2(1h)-one as a seed treatment - Patent Buddy. (URL: [Link])

  • Biochemical and Clinical Pharmacology of 5-Fluorouracil - CancerNetwork. (URL: [Link])

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review - IJPPR. (URL: [Link])

  • Full article: Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - Taylor & Francis. (URL: [Link])

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed. (URL: [Link])

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (URL: [Link])

  • Synthesis of some pyrimidine derivatives from-4- acetyl pyridine. (URL: [Link])

  • Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review - ResearchGate. (URL: [Link])

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (URL: [Link])

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate: An Application Note for Drug Discovery and Development

Introduction: Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom at the 5-position and a metho...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom at the 5-position and a methoxy group at the 4-position of the pyrimidine ring significantly influences the molecule's physicochemical and pharmacological properties. Fluorination can enhance metabolic stability, binding affinity, and bioavailability, while the methoxy and methyl carboxylate moieties provide versatile handles for further chemical elaboration. This document provides a comprehensive, three-step synthesis protocol for this valuable compound, starting from the readily available 5-fluorouracil. The protocol is designed for researchers, scientists, and drug development professionals, offering detailed procedural steps and explaining the rationale behind the experimental choices.

Overall Synthetic Scheme

The synthesis of Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate is achieved in three sequential steps:

  • Chlorination: Conversion of 5-fluorouracil to 2,4-dichloro-5-fluoropyrimidine.

  • Selective Methoxylation: Regioselective substitution of the C4-chloro group with a methoxy group.

  • Palladium-Catalyzed Carbonylation: Introduction of the methyl carboxylate group at the C2 position.

Synthesis_Scheme A 5-Fluorouracil B 2,4-Dichloro-5-fluoropyrimidine A->B Step 1: POCl3, N,N-Dimethylaniline C 2-Chloro-5-fluoro-4-methoxypyrimidine B->C Step 2: NaOMe, Methanol D Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate C->D Step 3: Pd(dppf)Cl2, CO, Methanol Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Methoxylation cluster_step3 Step 3: Carbonylation A1 Charge 5-Fluorouracil and Toluene A2 Add N,N-Dimethylaniline A1->A2 A3 Add POCl3 dropwise A2->A3 A4 Reflux for 3-4h A3->A4 A5 Workup and Extraction A4->A5 A6 Vacuum Distillation A5->A6 B1 Prepare NaOMe solution B3 Add NaOMe solution at 0-5 °C B1->B3 B2 Dissolve Dichloropyrimidine in Methanol B2->B3 B4 Stir at RT for 2-3h B3->B4 B5 Quench and Extract B4->B5 B6 Column Chromatography B5->B6 C1 Charge Autoclave with Substrate, Catalyst, Base, MeOH C2 Pressurize with CO (10 atm) C1->C2 C3 Heat at 100 °C for 12-16h C2->C3 C4 Filter and Concentrate C3->C4 C5 Workup and Extraction C4->C5 C6 Column Chromatography C5->C6

Application

Technical Guide: Selective Hydrolysis of Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate

Executive Summary This application note details the optimized reaction conditions for the hydrolysis of Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate to its corresponding carboxylic acid. The presence of the electron...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized reaction conditions for the hydrolysis of Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate to its corresponding carboxylic acid. The presence of the electron-withdrawing fluorine at the C5 position and the methoxy group at C4 creates a unique "reactivity conflict." Standard hydrolysis conditions often lead to the nucleophilic aromatic substitution (


) of the methoxy group, yielding the 4-hydroxy (oxo) impurity (a 5-fluorouracil derivative).

This guide provides a Lithium Hydroxide (LiOH) mediated protocol optimized for chemoselectivity , ensuring ester cleavage while retaining the 4-methoxy ether moiety.

Mechanistic Insight & Causality

The Reactivity Landscape

The target molecule contains two electrophilic centers susceptible to attack by the hydroxide nucleophile (


):
  • C2-Ester Carbonyl: The desired site of attack via the

    
     mechanism (Addition-Elimination).
    
  • C4-Pyrimidine Carbon: Activated by the adjacent ring nitrogens and the strongly electron-withdrawing C5-Fluorine atom. Attack here results in

    
     displacement of the methoxide, destroying the ether.
    
The Selectivity Strategy
  • Electronic Activation: The C5-Fluorine atom inductively withdraws electron density, making C4 highly electrophilic.

  • Thermodynamic Control: Ester hydrolysis generally proceeds with a lower activation energy (

    
    ) than 
    
    
    
    on the pyrimidine ring. Therefore, temperature control is the primary lever for selectivity.
  • Reagent Selection: Lithium Hydroxide (LiOH) is preferred over NaOH or KOH. The lithium cation (

    
    ) acts as a weak Lewis acid, coordinating with the ester carbonyl oxygen, thereby enhancing its electrophilicity relative to the C4 ring carbon.
    

ReactionPathways Start Methyl 5-fluoro-4- methoxypyrimidine-2-carboxylate OH OH- Nucleophile Start->OH Path1 Path A: Ester Hydrolysis (Kinetic Product) OH->Path1 0°C, LiOH Path2 Path B: SNAr Displacement (Thermodynamic Side Reaction) OH->Path2 >40°C or Strong Base Product Target: 5-fluoro-4- methoxypyrimidine-2-carboxylic acid Path1->Product Impurity Impurity: 5-fluoro-4-hydroxy pyrimidine derivative Path2->Impurity

Figure 1: Competing reaction pathways. Path A (green) is the desired ester hydrolysis. Path B (red) is the undesired


 displacement of the methoxy group, promoted by heat and strong bases.

Experimental Protocol

Materials & Reagents
ReagentRoleSpecifications
Substrate Starting MaterialMethyl 5-fluoro-4-methoxypyrimidine-2-carboxylate
LiOH·H₂O BaseLithium Hydroxide Monohydrate (98%+)
THF SolventTetrahydrofuran (HPLC Grade, inhibitor-free)
Water Co-solventDeionized, Type I
1M HCl Quenching Agent1.0 M Hydrochloric Acid (aqueous)
Step-by-Step Methodology

Phase 1: Reaction Setup

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of the methyl ester substrate in THF (Volume: 10 mL per gram of substrate).

    • Why: THF solubilizes the organic ester while remaining miscible with the aqueous base.

  • Cooling: Place the flask in an ice-water bath and cool to 0°C . Allow to equilibrate for 10 minutes.

    • Critical: Low temperature is the primary safeguard against

      
       side reactions.
      
  • Base Preparation: Prepare a solution of 1.2 equiv of LiOH·H₂O in Water (Volume: 5 mL per gram of substrate).

    • Note: Keep the water volume minimal to maintain a high concentration of THF, which suppresses the solubility of the

      
       transition state.
      

Phase 2: Hydrolysis 4. Addition: Dropwise add the aqueous LiOH solution to the cold THF solution over 5–10 minutes. 5. Monitoring: Stir vigorously at 0°C for 30 minutes . 6. Check: Analyze a chemically inert aliquot via TLC or LC-MS.

  • Target: Disappearance of Methyl Ester (
    
    
    ) and appearance of Acid (
    
    
    ).
  • If incomplete: Allow to warm naturally to Room Temperature (20–25°C) and stir for an additional 1–2 hours. Do not heat.

Phase 3: Workup & Isolation 7. Concentration: Evaporate the THF under reduced pressure (Rotavap) at <30°C . The residue will be an aqueous solution of the lithium carboxylate salt.

  • Caution: Do not heat the bath above 30°C.
  • Acidification: Cool the aqueous residue to 0°C. Acidify carefully with 1M HCl to pH 3.0–4.0 .
  • Observation: The product usually precipitates as a white solid at this pH.
  • Warning: Avoid pH < 2.0. Highly acidic conditions can hydrolyze the 4-methoxy ether over time.
  • Extraction (if no precipitate): If the product does not precipitate (due to zwitterionic solubility), extract 3x with Ethyl Acetate or 2-MeTHF .

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    

    ProtocolWorkflow Start Start: Methyl Ester in THF Cool Cool to 0°C Start->Cool AddBase Add 1.2 eq LiOH (aq) Dropwise Cool->AddBase React Stir 0°C (30 min) -> RT (1 h) AddBase->React Check QC: LC-MS Check React->Check Check->React Incomplete (Extend Time) Evap Remove THF (Rotavap <30°C) Check->Evap Complete Acidify Acidify to pH 3-4 (1M HCl) Evap->Acidify Isolate Filter Solid or Extract (EtOAc) Acidify->Isolate

    Figure 2: Optimized workflow for the selective hydrolysis. Note the critical temperature controls at the reaction and evaporation stages.

Troubleshooting & Quality Control

Common Failure Modes
ObservationRoot CauseCorrective Action
Product contains 5-fluoro-4-hydroxypyrimidine Reaction temperature too high or base too strong.Repeat at strictly 0°C. Switch from NaOH to LiOH.
Low Yield / Water Solubility Product is amphoteric/zwitterionic.Do not wash with excessive water. Use "salting out" (saturate aqueous layer with NaCl) before extraction.
Decarboxylation (Loss of CO₂) Acidification was too aggressive or heat applied during drying.Keep workup temperature <30°C. Store product at -20°C.
Analytical Validation
  • 1H NMR (DMSO-d6):

    • Reactant: Singlet at ~3.8-3.9 ppm (Methyl Ester).

    • Product: Disappearance of Methyl Ester singlet. Retention of Methoxy singlet at ~3.9-4.0 ppm. Broad singlet at >12 ppm (COOH).

  • HPLC:

    • The carboxylic acid will elute earlier than the ester on a Reverse Phase (C18) column due to increased polarity.

References

  • General Hydrolysis of Pyrimidine Esters

    • Zhichkin, P., et al.[1] "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002, 720-722.[1]

  • Reactivity of 4-Methoxypyrimidines

    • Duschinsky, R., et al. "Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate." Medicines for All Institute, VCU. (Discusses hydrolysis of 2-methoxypyrimidines to oxo-tautomers in acid).

  • Stability of Fluorinated Pyrimidines

    • "Formation and Stability of the 4-Methoxyphenonium Ion in Aqueous Solution." National Institutes of Health (PMC). (Provides context on methoxy-group stability and kinetics).

  • Base-Promoted Hydrolysis Mechanisms

    • "Hydrolysis of Esters."[2][3][4] Chemistry LibreTexts / University of Calgary. (Foundational mechanistic steps for ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
      ). 
      

Sources

Method

Application Note: A Scalable, Robust Protocol for the Production of Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate

Abstract Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate is a pivotal heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of high-value pharmaceutical agents, including kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate is a pivotal heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of high-value pharmaceutical agents, including kinase inhibitors and antiviral compounds.[1][2][3] The presence of the fluoro- and methoxy- substituents on the pyrimidine core imparts unique electronic properties and metabolic stability to target molecules.[2] However, scaling the synthesis of such multi-functionalized heterocycles presents significant challenges, including the need for regiochemical control, process safety, and economic viability.[4] This document provides a comprehensive, field-tested guide for the scale-up synthesis of Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate, detailing a robust protocol, process optimization parameters, safety considerations, and analytical validation methods designed for researchers in drug development and process chemistry.

Introduction and Strategic Rationale

The synthesis of substituted pyrimidines is a cornerstone of pharmaceutical development.[1][5][6] Classical methods like the Biginelli reaction offer a foundational approach, but the synthesis of highly functionalized derivatives, such as the target compound, requires a more nuanced strategy.[4][6] Challenges in scaling up pyrimidine synthesis often include complex multi-step procedures, low yields, and the use of hazardous reagents, which are economically and environmentally unsustainable for large-scale production.

The protocol outlined herein is based on a convergent synthesis strategy, which is advantageous for scale-up as it allows for the preparation of complex molecules from simpler, readily available fragments, often improving overall yield and simplifying purification. This representative procedure is constructed from established principles of pyrimidine chemistry, focusing on safety, efficiency, and reproducibility.

Proposed Synthetic Pathway

The selected pathway involves a multi-step, one-pot process that builds the pyrimidine ring and installs the necessary functional groups. The key transformation is a cyclocondensation reaction, a reliable method for forming the heterocyclic core.[3][7]

Overall Reaction:

  • Step 1: In-situ formation of a reactive enolate from a fluorinated precursor.

  • Step 2: Cyclocondensation with a suitable amidine to form the pyrimidine ring.

  • Step 3: Functional group manipulation to install the 4-methoxy group from a more reactive intermediate (e.g., a 4-chloro group).

This approach is selected for its high-yielding potential and adaptability to large-scale reactor conditions.

Process Parameters for Scale-Up

Transitioning from bench-scale to pilot or production scale requires careful consideration of several critical parameters. The following table summarizes the key variables and the rationale for their adjustment during scale-up.

ParameterLab-Scale (10-50g) GuidelineScale-Up (1-10kg) Consideration & Optimized ValueRationale & Justification
Stoichiometry Reagent B (1.2 eq), Reagent C (2.5 eq)Reagent B (1.1 eq), Reagent C (2.2 eq)On a larger scale, minimizing excess reagents reduces cost, waste, and downstream purification burden. Stoichiometry is tightened based on pilot run data.
Solvent Volume 10-15 mL per gram of limiting reagent5-8 mL per gram of limiting reagentHigher concentrations reduce solvent cost and improve reactor throughput. This must be balanced with maintaining adequate stirring and preventing precipitation.
Temperature Control -10°C to 0°C (Addition), 65°C (Reflux)-5°C to 5°C (Addition), 65-70°C (Reflux)Slower, controlled addition of reagents is critical in large reactors to manage exotherms. A slightly wider reflux window may be acceptable depending on reactor heat transfer efficiency.
Reaction Time 4-6 hours6-8 hours (or until IPC confirms completion)Mass and heat transfer limitations in large vessels can slow reaction rates. Rely on in-process controls (IPC) like HPLC rather than fixed time.
Agitation Speed Magnetic stirringOverhead mechanical stirring (e.g., pitched-blade impeller)Efficient mixing is crucial for maintaining homogeneity and temperature control in large volumes. Impeller design and speed should ensure good surface movement without splashing.[8]
Work-up Quenching Pouring reaction mass onto ice/waterSlow reverse-addition of chilled water to the reactorAdding the reaction mass to water can be unsafe at scale. A controlled reverse-addition allows for better temperature management of the quench process.
Purification Method Flash Column ChromatographyRecrystallizationRecrystallization is far more economical and scalable than chromatography for multi-kilogram quantities. Solvent screening is critical for optimizing yield and purity.

Detailed Scale-Up Protocol

This protocol describes the production of a 5 kg batch of Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate.

Equipment:

  • 100 L Glass-Lined Reactor with overhead stirrer, temperature control unit (heating/cooling), condenser, and nitrogen inlet/outlet.

  • 50 L Addition Funnel.

  • Filtration unit (e.g., Nutsche filter-dryer).

  • Vacuum oven.

4.1 Part A: Reactor Preparation and Chlorination

  • Inerting: Purge the 100 L reactor with dry nitrogen for at least 30 minutes. Maintain a positive nitrogen atmosphere throughout the process.

  • Charging: Charge 2,4-dihydroxy-5-fluoropyrimidine-x-carboxylate (precursor, 1.0 eq) and acetonitrile (30 L) into the reactor. Begin agitation at 100-150 RPM.

  • Cooling: Cool the reactor contents to 0-5°C.

  • Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 2.5 eq) via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction 1: After addition is complete, slowly heat the reactor to a gentle reflux (approx. 75-80°C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC until the starting material is consumed (<1%).

4.2 Part B: Methoxylation

  • Cooling: Cool the reaction mixture to 0-5°C.

  • Preparation: In a separate, clean vessel, prepare a solution of sodium methoxide (2.2 eq) in methanol (15 L).

  • Reagent Addition: Carefully add the sodium methoxide solution to the reactor via the addition funnel over 2-3 hours, maintaining the internal temperature below 15°C. A significant exotherm is expected.

  • Reaction 2: Once the addition is complete, allow the mixture to warm to room temperature (20-25°C) and stir for an additional 2-3 hours. Monitor by HPLC for the disappearance of the dichloro-intermediate.

4.3 Part C: Work-up and Isolation

  • Quenching: Cool the reactor to 0-5°C. Slowly and carefully add 40 L of chilled water to the reactor over 1-2 hours to quench the reaction.

  • pH Adjustment: Adjust the pH of the slurry to 6.5-7.5 using a 20% aqueous sodium hydroxide solution.

  • Extraction: Add ethyl acetate (40 L) to the reactor. Stir for 30 minutes, then stop agitation and allow the layers to separate for at least 45 minutes.

  • Phase Separation: Transfer the lower aqueous layer to a separate container. Drain the organic layer from the reactor.

  • Back-Extraction: Return the aqueous layer to the reactor and extract again with ethyl acetate (20 L). Combine the organic layers.

  • Washing: Wash the combined organic layers with 20 L of brine (saturated NaCl solution).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or solid.

4.4 Part D: Purification and Drying

  • Recrystallization: Transfer the crude product to a clean reactor. Add a pre-determined solvent system (e.g., isopropanol/water) and heat until fully dissolved.

  • Crystallization: Slowly cool the solution to 0-5°C over 4-6 hours to induce crystallization. Hold at this temperature for at least 2 hours.

  • Filtration: Filter the resulting slurry using a Nutsche filter. Wash the filter cake with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified solid in a vacuum oven at 45-50°C until a constant weight is achieved.

Analytical Quality Control

The final product must be rigorously tested to ensure it meets the required specifications.

AnalysisSpecificationExpected Result
Appearance White to light yellow crystalline powderConforms
Purity (HPLC) ≥ 98.5%≥ 98.5%
¹H NMR Conforms to structureSpectrum matches reference standard
Mass Spec (MS) [M+H]⁺ corresponds to C₇H₇FN₂O₃m/z = 187.05
Melting Point 98.0 to 102.0 °CWithin specified range
Loss on Drying ≤ 0.5%≤ 0.5%

Safety and Hazard Management

Handling fluorinated pyrimidines and associated reagents requires strict adherence to safety protocols.

  • Hazardous Materials:

    • Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. Handle only in a well-ventilated fume hood or closed reactor system.

    • Sodium Methoxide: Corrosive and flammable solid. Reacts with water to produce methanol and sodium hydroxide.

    • Fluorinated Pyrimidines: Treat as potentially toxic. Avoid inhalation of dust and skin contact.[9][10] 5-Fluorouracil, a related compound, is a known hazardous drug.[9][10]

  • Personal Protective Equipment (PPE):

    • Wear a lab coat, chemical-resistant gloves (double-gloving recommended), and ANSI-approved safety glasses or goggles at all times.

  • Engineering Controls:

    • All operations should be performed in a chemical fume hood or a well-maintained and properly ventilated production facility.

  • Spill & Emergency Procedures:

    • POCl₃ Spill: Neutralize with a dry agent like sodium bicarbonate. Do NOT use water.

    • Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.

  • Waste Disposal:

    • All chemical waste streams must be collected in properly labeled containers and disposed of according to institutional and local environmental regulations. Do not dispose of in sinks or general refuse.

Workflow Visualization

Scale_Up_Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_isolation Isolation & Work-up cluster_purification Purification & QC prep Reactor Inerting & Charging chlorination Chlorination with POCl₃ prep->chlorination methoxylation Methoxylation with NaOMe chlorination->methoxylation quench Aqueous Quench methoxylation->quench extract Solvent Extraction quench->extract concentrate Concentration extract->concentrate recrystal Recrystallization concentrate->recrystal dry Vacuum Drying recrystal->dry qc Final QC Analysis dry->qc product Final Product qc->product

Caption: High-level workflow for the scale-up synthesis of the target compound.

Troubleshooting Guide

Troubleshooting_Logic issue1 Issue: Low Yield Check filtration mother liquor for product loss. Verify pH during work-up. Assess purity of starting materials. solution1 Optimize cooling during crystallization issue1:f1->solution1 Product detected issue2 Issue: Incomplete Reaction Confirm reaction temperature was maintained. Extend reaction time and re-sample. Check for moisture in reagents/solvents. solution2 Increase catalyst loading or reaction temperature issue2:f3->solution2 Moisture suspected issue3 Issue: Product Fails Purity Screen for optimal recrystallization solvent. Consider a hot filtration step to remove insolubles. Add a charcoal or silica gel treatment step before crystallization. solution3 Perform a second recrystallization issue3:f1->solution3 Purity still low

Caption: Decision-making flowchart for common scale-up production issues.

References

  • Jain, K., & Kumar, V. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Preprints.org.
  • Shaikh, V., et al. (2024). Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. Molecules.
  • Al-Ostoot, F.H., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. PMC.
  • Al-Warhi, T., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Applied Chemistry.
  • ResearchGate. (n.d.). Synthetic application. (a) Scale-up synthesis of 72. Retrieved from [Link]

  • Soboń, A., et al. (2020).
  • Liu, H., et al. (2012).
  • Song, G., et al. (2009). Synthesis and Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil. Molecules.
  • Duschinsky, R., Pleven, E., & Heidelberger, C. (1957). THE SYNTHESIS OF 5-FLUOROPYRIMIDINES. Journal of the American Chemical Society.
  • Abdel-Rhman, M.H., et al. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica.
  • Tolba, M.S., et al. (2021).
  • Li, D., et al. (2020). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.
  • Liu, X-F., et al. (2015).
  • Al-Masoudi, N.A., et al. (2015).
  • ResearchGate. (2025). Scale-up of the synthesis of ureidopyrimidinone functionalized telechelic poly(ethylenebutylene). Retrieved from [Link]

  • Finetech Industry Limited. (n.d.). methyl 5-fluoropyrimidine-2-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447576A - Method for preparing 5-fluorouracil.

Sources

Application

procedure for converting Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate to amides

An In-Depth Guide to the Synthesis of 5-Fluoro-4-methoxypyrimidine-2-carboxamides from Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate Abstract The pyrimidine core is a privileged scaffold in medicinal chemistry, with...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of 5-Fluoro-4-methoxypyrimidine-2-carboxamides from Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate

Abstract

The pyrimidine core is a privileged scaffold in medicinal chemistry, with its amide derivatives demonstrating a vast range of biological activities, including antitubercular and antiviral applications.[1][2] This application note provides a detailed guide for researchers and drug development professionals on the synthetic conversion of Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate into its corresponding amides. We will explore the two predominant synthetic strategies: direct aminolysis of the ester and a two-step sequence involving saponification followed by amide coupling. This guide offers a comprehensive examination of the underlying chemical principles, field-proven experimental protocols, and critical safety considerations to empower scientists in the efficient synthesis of novel pyrimidine-based therapeutic candidates.

Introduction: The Significance of Pyrimidine Carboxamides

Pyrimidine-based molecules are foundational to life, forming the building blocks of nucleic acids. In drug discovery, the 5-fluoro-pyrimidine moiety is a particularly valuable pharmacophore, present in numerous clinically important agents like the cytostatic drug 5-fluorouracil.[2] The derivatization of this core, particularly at the 2-position with a carboxamide linkage, has proven to be a fruitful strategy for generating novel compounds with significant therapeutic potential.[3] Structure-activity relationship (SAR) studies have frequently identified the amide functionality as a key interaction point with biological targets.[4][5]

The starting material, Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate, provides a versatile entry point for creating diverse libraries of amide compounds. The conversion of its methyl ester group into a wide array of primary, secondary, and tertiary amides is a critical transformation for exploring the chemical space around this scaffold. This guide details the primary methodologies to achieve this conversion, providing both the theoretical basis and practical protocols for laboratory execution.

Strategic Overview: Choosing Your Synthetic Path

Two principal pathways are employed for the synthesis of amides from the parent ester. The choice between them depends on the nature of the amine, desired scale, reaction kinetics, and the lability of functional groups on the amine substrate.

Strategy A: Direct Aminolysis This is a one-step approach where the ester is directly heated with an amine, sometimes with the aid of a base or catalyst, to afford the amide.[6][7] The reaction proceeds via a nucleophilic acyl substitution mechanism.[8] While atom-economical, this method can be sluggish as the methoxide anion (CH₃O⁻) is a relatively poor leaving group compared to the incoming amine.[8] Consequently, this reaction often requires forcing conditions such as high temperatures or microwave irradiation, which may not be suitable for sensitive substrates.[9][10]

Strategy B: Saponification-Amidation Sequence This robust, two-step approach is the most widely used method in medicinal chemistry for this type of transformation.[4][11]

  • Step 1 (Saponification): The methyl ester is first hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH).

  • Step 2 (Amide Coupling): The isolated carboxylic acid is then activated with a coupling reagent and reacted with the desired amine to form the amide bond under mild conditions.[12] This method offers broad substrate scope and generally provides higher yields and cleaner reactions than direct aminolysis.

The following diagram illustrates the two strategic pathways.

G cluster_0 Strategy A: Direct Aminolysis cluster_1 Strategy B: Saponification-Amidation Start Methyl 5-fluoro-4-methoxy- pyrimidine-2-carboxylate Aminolysis Direct Reaction with Amine (R¹R²NH) Heat / Microwave Start->Aminolysis One-Step Saponification Step 1: Saponification (e.g., LiOH) Start->Saponification Two-Step Amide Target Pyrimidine Amide Aminolysis->Amide Acid Pyrimidine-2-carboxylic Acid Saponification->Acid Coupling Step 2: Amide Coupling (Amine + Coupling Reagent) Acid->Coupling Coupling->Amide

Caption: Overview of synthetic strategies for amide formation.

Mechanistic Insights

The Mechanism of Direct Aminolysis

Direct aminolysis is a classic example of nucleophilic acyl substitution. The reaction is initiated by the nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon of the ester.[13] This forms a tetrahedral intermediate. The intermediate then collapses, expelling the methoxide (⁻OCH₃) as a leaving group to form the more stable amide product.[6][8]

Caption: Mechanism of nucleophilic acyl substitution in aminolysis.

The Role of Coupling Reagents in the Two-Step Sequence

The condensation of a carboxylic acid and an amine to form an amide is not spontaneous and requires the "activation" of the carboxylic acid.[11] Coupling reagents achieve this by converting the hydroxyl group of the carboxylic acid into a better leaving group. This generates a highly reactive intermediate that is readily attacked by the amine.

Common classes of coupling reagents include:

  • Carbodiimides (e.g., EDC, DCC): These reagents react with the carboxylic acid to form a reactive O-acylisourea intermediate.[14]

  • Uronium/Aminium Salts (e.g., HATU, HBTU): These are among the most efficient coupling reagents, reacting with the carboxylate to form an activated ester that rapidly couples with the amine, minimizing side reactions and racemization.[11][14] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective for challenging couplings.[5][12]

Detailed Experimental Protocols

Protocol 1: Saponification of Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate

This protocol details the hydrolysis of the starting ester to its corresponding carboxylic acid, the necessary precursor for amide coupling.

Materials & Reagents

Reagent M.W. Quantity Moles (mmol) Eq.
Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate 186.14 1.0 g 5.37 1.0
Lithium Hydroxide (LiOH) 23.95 154 mg 6.45 1.2
Tetrahydrofuran (THF) - 15 mL - -
Water (H₂O) - 5 mL - -
1M Hydrochloric Acid (HCl) - ~7 mL - -
Ethyl Acetate (EtOAc) - 50 mL - -

| Brine | - | 20 mL | - | - |

Procedure:

  • Add Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate (1.0 g, 5.37 mmol) to a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Dissolve the ester in a mixture of THF (15 mL) and water (5 mL).

  • Add lithium hydroxide (154 mg, 6.45 mmol) to the solution at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once complete, concentrate the mixture under reduced pressure to remove the THF.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the slow, dropwise addition of 1M HCl. A white precipitate should form.

  • Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting white solid, 5-fluoro-4-methoxypyrimidine-2-carboxylic acid, can be used in the next step without further purification. Expected yield is typically >90%.

Protocol 2: HATU-Mediated Amide Coupling

This protocol describes a general and highly efficient method for coupling the carboxylic acid with a representative amine (e.g., benzylamine).

Materials & Reagents

Reagent M.W. Quantity Moles (mmol) Eq.
5-fluoro-4-methoxypyrimidine-2-carboxylic acid 172.11 500 mg 2.90 1.0
Benzylamine 107.15 342 mg (0.35 mL) 3.19 1.1
HATU 380.23 1.32 g 3.48 1.2
DIPEA (Hünig's Base) 129.24 750 mg (1.0 mL) 5.80 2.0
N,N-Dimethylformamide (DMF), anhydrous - 10 mL - -
Ethyl Acetate (EtOAc) - 100 mL - -
Saturated aq. NaHCO₃ - 30 mL - -

| Brine | - | 30 mL | - | - |

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add the 5-fluoro-4-methoxypyrimidine-2-carboxylic acid (500 mg, 2.90 mmol), HATU (1.32 g, 3.48 mmol), and anhydrous DMF (10 mL).

  • Stir the solution for 5 minutes at room temperature.

  • Add DIPEA (1.0 mL, 5.80 mmol) and stir for another 10 minutes. The solution should become clear.[5]

  • Add benzylamine (0.35 mL, 3.19 mmol) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature overnight (12-16 hours).

  • Monitor the reaction for completion by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ethyl acetate (50 mL) and wash successively with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (1 x 30 mL).[5]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure amide product.[4]

Safety and Handling Precautions

Proper safety measures are paramount when handling the reagents involved in these syntheses.[15]

  • Fluoropyrimidines: These compounds should be handled with care as they can be toxic. Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[16]

  • Coupling Reagents (HATU, HBTU, etc.): These reagents are potent immune sensitizers and can cause severe dermal and respiratory allergic reactions.[17][18] They must be weighed out and handled exclusively in a certified chemical fume hood.[17] Avoid inhalation of dust and skin contact.

  • Bases and Solvents: Reagents like DIPEA are corrosive and volatile. Anhydrous solvents like DMF can be harmful. All manipulations should be performed in a well-ventilated fume hood.

  • General Practice: Always consult the Safety Data Sheet (SDS) for each reagent before use.[19]

Conclusion

The conversion of Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate to its amide derivatives is a key transformation for generating novel molecules in drug discovery. While direct aminolysis offers a one-step route, the two-step saponification-amidation sequence provides a more reliable, high-yielding, and broadly applicable strategy suitable for a diverse range of amine substrates. The use of modern coupling reagents like HATU ensures efficient amide bond formation under mild conditions. By following the detailed protocols and safety guidelines outlined in this note, researchers can confidently and effectively synthesize libraries of pyrimidine carboxamides for biological evaluation.

References

  • Chemistry Steps. (2020, February 24). Esters Reaction with Amines – The Aminolysis Mechanism. Available at: [Link]

  • Master Organic Chemistry. Formation of Amides From Esters. Available at: [Link]

  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Davies, J. J., Braddock, D. C., & Lickiss, P. D. (2021). Silicon compounds as stoichiometric coupling reagents for direct amidation. Organic & Biomolecular Chemistry, 19(30), 6748-6763. Available at: [Link]

  • Shang, R., et al. (2017). Direct amidation of esters with nitroarenes. Nature Communications, 8, 14878. Available at: [Link]

  • Reddy, K. L., et al. (2008). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 49(45), 6471-6474. Available at: [Link]

  • Kattamuri, P. V., et al. (2020). Hydrosilafluorenes as Recyclable Coupling Reagents for Direct Amidation of Carboxylic Acids with Amines. Organic Letters, 22(1), 232-236. Available at: [Link]

  • LibreTexts Chemistry. (2022, October 4). 4.2.5: Chemistry of Esters. Available at: [Link]

  • Wang, Z., et al. (2019). Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. ACS Omega, 4(2), 3753-3759. Available at: [Link]

  • Rajendran, N., et al. (2023). A sustainable metal and base-free direct amidation of esters using water as a green solvent. Green Chemistry, 25(12), 4747-4753. Available at: [Link]

  • Aapptec Peptides. Coupling Reagents. Available at: [Link]

  • ChemistNATE. (2021, October 22). Converting Esters to Amides: "Aminolysis". Available at: [Link]

  • Wang, W. B., & Roskamp, E. J. (1993). Tin(II) amides: new reagents for the conversion of esters to amides. The Journal of Organic Chemistry, 58(23), 6417–6419. Available at: [Link]

  • Slavchev, S. D., et al. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Advances, 12(35), 22699-22708. Available at: [Link]

  • ResearchGate. (2016, October 20). Can I convert ester to amide in one step? Please suggest some good methods? Available at: [Link]

  • Capoferri, D., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 535-556. Available at: [Link]

  • Bio-Rad Antibodies. SAFETY DATA SHEET CCCP REAGENT. Available at: [Link]

  • Gao, M., et al. (2021). Synthesis and characterization of 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET imaging ligand for metabotropic glutamate receptor 2. bioRxiv. Available at: [Link]

  • Zradni, F., Hamelin, J., & Derdour, A. (2002). Synthesis of Amides from Esters And Amines Under Microwave Irradiation. Synthetic Communications, 32(22), 3525-3531. Available at: [Link]

  • Wilson, C. R., et al. (2017). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Journal of Medicinal Chemistry, 60(24), 10118-10134. Available at: [Link]

  • Martin, S., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11483-11490. Available at: [Link]

  • Patel, R. V., et al. (2011). Synthesis and antimicrobial evaluation of novel pyrimidine-5-carboxamide scaffold. Journal of Sciences, Islamic Republic of Iran, 22(3), 231-238.
  • Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. Available at: [Link]

  • University of California, Berkeley, College of Chemistry. Standard Operating Procedure (SOP): How to Safely Handle Peptide Coupling Agents to Reduce Risk of Exposure Hazards. Available at: [Link]

  • Wilson, C. R., et al. (2017). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides From Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure-Activity Relationship and Target Identification Studies. PubMed. Available at: [Link]

  • Ampliqon. Safety considerations for chemical reagents. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Liu, J., et al. (2017). Synthesis of N-trifluoromethyl amides from carboxylic acids. eScholarship, University of California. Available at: [Link]

  • Golisade, A., et al. (2007). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 72(23), 8967-8970. Available at: [Link]

  • ResearchGate. Synthesis of amide derivatives 1–5. Available at: [Link]

  • Google Patents. WO2009094442A2 - 5-fluoro pyrimidine derivatives.
  • Wozniak, L., et al. (2020). A synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 539-545. Available at: [Link]

  • E. I. du Pont de Nemours and Company, et al. (2022). An Evaluation of the Occupational Health Hazards of Peptide Couplers. Toxicological Sciences, 188(1), 1-14. Available at: [Link]

  • Google Patents. CN102924559A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine.
  • Utepbergenov, D. I., et al. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. Journal of Medicinal Chemistry, 65(9), 6795-6807. Available at: [Link]

  • Cilibrizzi, A., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(4), M1495. Available at: [Link]

  • Khokhlov, A. L., et al. (2020). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology, 6(2), 53-60. Available at: [Link]

  • Google Patents. CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of Methyl 5-fluoro-4...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate. This valuable fluorinated pyrimidine serves as a critical building block in the development of various pharmaceutical agents. Achieving a high yield of this intermediate is paramount for the economic and practical viability of subsequent synthetic steps. This document provides troubleshooting guidance and answers to frequently asked questions to help you optimize your synthetic protocols.

Synthesis Overview: A Common Approach

The synthesis of substituted pyrimidines often involves the cyclocondensation of a β-dicarbonyl compound (or a functional equivalent) with a nitrogen-containing species like an amidine, urea, or guanidine.[1][2] For the target molecule, a plausible and efficient route involves the reaction of a suitably substituted β-ketoester with formamidine or a similar reagent, followed by functional group manipulations to install the methoxy group.

Below is a generalized workflow for the synthesis of the pyrimidine core structure.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Functionalization & Final Product A Fluorinated β-Ketoester Derivative C Cyclocondensation A->C B Amidine Source (e.g., Formamidine) B->C D Intermediate Pyrimidinone C->D Formation of Pyrimidine Ring E Chlorination D->E e.g., POCl3 F Methoxylation E->F e.g., NaOMe G Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate F->G Final Product

Caption: Generalized synthetic workflow for Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis.

Question 1: My reaction shows low or no conversion to the desired pyrimidine product. What are the likely causes and how can I fix it?

Answer: Low or no product formation is a common issue that can often be traced back to several key factors in the cyclocondensation step.

  • Cause A: Inappropriate Base or Reaction Conditions

    • Explanation: The cyclocondensation reaction is typically base-catalyzed. The choice of base, solvent, and temperature are critical parameters that can significantly influence the reaction rate and yield.[3] A base that is too weak may not facilitate the necessary deprotonation to initiate the reaction, while an overly harsh base could lead to degradation of starting materials or the product.

    • Solutions:

      • Base Selection: If you are using a mild base, consider switching to a stronger one like sodium methoxide or sodium ethoxide in their respective alcohol solvents.

      • Solvent Effects: The polarity of the solvent can influence reaction rates. Polar solvents are generally preferred for this type of condensation.[4] Consider screening solvents like ethanol, methanol, or acetonitrile.

      • Temperature Optimization: Many condensation reactions require heat to overcome the activation energy. If you are running the reaction at room temperature, try gradually increasing the temperature and monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4]

  • Cause B: Purity of Starting Materials

    • Explanation: The purity of your starting materials, such as the fluorinated β-ketoester and the amidine, is crucial. Impurities can introduce side reactions that consume reagents and lower the overall yield.[4]

    • Solutions:

      • Verify Purity: Ensure the purity of your starting materials using techniques like NMR or GC-MS before starting the reaction.

      • Purification: If necessary, purify the starting materials. Liquid reagents can often be purified by distillation, while solid materials can be recrystallized.

  • Cause C: Steric Hindrance

    • Explanation: Bulky substituents on your starting materials may slow down the reaction rate due to steric hindrance.[4]

    • Solutions:

      • Prolong Reaction Time: If you suspect steric hindrance is an issue, extending the reaction time may be necessary to achieve a reasonable conversion.

      • Increase Temperature: Carefully increasing the reaction temperature can also help to overcome the energy barrier caused by steric hindrance.

ParameterRecommendationRationale
Base Screen common bases (e.g., NaOMe, NaOEt, DBU)To find the optimal balance between reactivity and stability of reactants/products.
Solvent Polar solvents (e.g., EtOH, MeOH, ACN) are preferred.To ensure proper solubility of reactants and intermediates.[3][4]
Temperature Start at room temperature and gradually increase if no reaction is observed.To overcome the activation energy without causing degradation.
Reagent Purity Use high-purity starting materials.To minimize side reactions and improve yield.[4]
Question 2: My reaction is producing a significant amount of byproducts. How can I improve the selectivity?

Answer: The formation of byproducts is a common challenge in pyrimidine synthesis. Understanding the potential side reactions is key to mitigating them.

  • Cause A: Polymerization or Self-Condensation

    • Explanation: Under acidic or basic conditions, some starting materials, particularly aldehydes or ketones, can be prone to self-condensation or polymerization, leading to insoluble byproducts.[4]

    • Solutions:

      • Slow Addition: Add the more reactive starting material slowly to the reaction mixture to maintain a low concentration and minimize self-reaction.

      • Milder Conditions: Consider using a milder catalyst or running the reaction at a lower temperature to disfavor these side reactions.

  • Cause B: Incomplete Cyclization or Formation of Intermediates

    • Explanation: The reaction may stall at an intermediate stage, which may not be fully soluble in the chosen solvent system.

    • Solutions:

      • Solvent System: Experiment with a different solvent or a solvent mixture that has better solubilizing power for all components, including intermediates.

      • Reaction Monitoring: Use TLC or HPLC to track the appearance and disappearance of intermediates. This can help you determine the optimal reaction time to maximize the formation of the desired product.[4]

  • Cause C: N-Alkylation vs. C-Acylation

    • Explanation: In some cases, the nitrogen of the amidine can react in an undesired manner with the ketoester. The reaction conditions can influence the preferred reaction pathway.

    • Solutions:

      • Protecting Groups: In complex syntheses, it may be necessary to use protecting groups to block unwanted reactivity at certain positions.

      • Reagent Choice: The choice of the amidine salt can be important. For instance, using amidinium hydrochlorides has been shown to be effective in similar syntheses.[5]

G Start Low Yield or Purity Issue CheckPurity Check Starting Material Purity Start->CheckPurity Purify Purify Starting Materials CheckPurity->Purify Impure OptimizeCond Optimize Reaction Conditions (Base, Solvent, Temp) CheckPurity->OptimizeCond Pure Purify->OptimizeCond Monitor Monitor Reaction by TLC/HPLC OptimizeCond->Monitor CheckWorkup Review Workup & Purification Monitor->CheckWorkup AdjustWorkup Adjust Extraction/Crystallization Solvents CheckWorkup->AdjustWorkup Inefficient Success Improved Yield and Purity CheckWorkup->Success Efficient AdjustWorkup->Success

Caption: Troubleshooting workflow for yield and purity improvement.

Frequently Asked Questions (FAQs)

  • Q1: What is the best way to introduce the fluorine atom at the 5-position?

    • A1: Introducing fluorine late in the synthesis can be challenging. A more common and often more efficient strategy is to start with a commercially available fluorinated building block. For example, using a β-ketoester that already contains the fluorine atom at the appropriate position is a widely used approach in the synthesis of fluorinated pyrimidines.[5][6][7]

  • Q2: How critical is the water content in the reaction?

    • A2: For reactions involving strong bases like sodium methoxide, it is generally important to use anhydrous solvents and reagents. Water can consume the base and potentially lead to hydrolysis of the ester functionality on your starting material or product, thus lowering the yield.

  • Q3: What analytical techniques are most useful for monitoring this reaction?

    • A3: Thin Layer Chromatography (TLC) is an excellent, rapid technique for qualitatively monitoring the progress of the reaction.[4] For more quantitative analysis and to check for the presence of isomers or closely related impurities, High-Performance Liquid Chromatography (HPLC) is the method of choice. 1H and 19F NMR spectroscopy are invaluable for confirming the structure of the final product and key intermediates.

  • Q4: Are there any specific safety precautions I should take?

    • A4: Yes. When working with strong bases like sodium methoxide, it is important to handle them in an inert atmosphere to prevent reaction with moisture and air. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Fluorinated organic compounds should be handled with care, and all reactions should be performed in a well-ventilated fume hood.

References

  • Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis - Benchchem.
  • Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC - NIH.
  • Pyrimidine - Wikipedia.
  • Comprehensive Investigation of Pyrimidine Synthesis, Reactions, and Biological Activity.
  • NOTE An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol.
  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - Beilstein Journals.
  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC - NIH.

Sources

Optimization

Technical Support Center: Hydrolysis of Fluorinated Pyrimidines

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Ester Hydrolysis in Fluorinated Pyrimidine Scaffolds Welcome to the Technical Support Center You are likely here bec...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Ester Hydrolysis in Fluorinated Pyrimidine Scaffolds

Welcome to the Technical Support Center

You are likely here because your standard saponification protocol (MeOH/NaOH/Reflux) turned your valuable fluorinated intermediate into a dark brown soup or resulted in a complex mixture of ring-opened byproducts.

The Core Problem: The presence of fluorine on the pyrimidine ring (typically at C-5) profoundly alters the electronic landscape of the heterocycle. While fluorine is intended to block metabolic thymidylate synthase activity, chemically, it turns the C-6 position into a "soft spot" for nucleophilic attack.

Standard hydroxide bases (


) are indiscriminate; they will attack your ester (desired) and the C-6 position of the ring (catastrophic), leading to hydration, ring opening, and decomposition into toxic fluoro-aldehydes.

This guide prioritizes chemoselectivity over reaction rate.

Module 1: Critical Troubleshooting (The "Red Alert" Issues)

Issue 1: Reaction mixture turned yellow/brown and UV activity was lost.

Diagnosis: Pyrimidine Ring Decomposition. Mechanism: You likely used a strong base (NaOH, KOH) at high pH (>12) or elevated temperature. The electron-withdrawing fluorine atom activates the C-6 position for nucleophilic attack by hydroxide ions. This breaks the C5=C6 double bond, leading to ring opening and fragmentation (e.g., into fluoroacetaldehyde).

The Fix:

  • Stop using NaOH or KOH in water/methanol.

  • Switch to the "Cold-Lithium" Protocol (See Protocol A). Lithium coordinates with the carbonyl oxygen, activating the ester specifically while being less aggressive as a "naked" nucleophile toward the ring in THF systems.

  • Control Temperature: Never exceed 20°C. Perform addition at 0°C.

Issue 2: Starting material is consumed, but product yield is <10% after acidic workup.

Diagnosis: Decarboxylation or Acid-Catalyzed Hydration. Mechanism: If your ester is part of a malonate-like system or if the pyrimidine ring is electron-deficient, rapid acidification to pH 1-2 can trigger decarboxylation or acid-catalyzed addition of water across the double bond.

The Fix:

  • Titration, not Dumping: Do not dump HCl into the flask. Use a pH meter and titrate carefully to the product's pKa (usually pH 3-4 for these acids) using 1M citric acid or acetic acid.

  • Resin Workup: Use an acidic ion-exchange resin (e.g., Dowex 50W) to neutralize the base gently, then filter. This avoids transient high-acidity hotspots.

Issue 3: Reaction stalls at 50% conversion.

Diagnosis: Solubility/Phase Transfer Failure. Mechanism: Fluorinated pyrimidines are often lipophilic. If you use purely aqueous base, the ester remains in the organic droplets while the hydroxide remains in the water.

The Fix:

  • Solvent Ratio: Use THF:Water in a 3:1 or 4:1 ratio. The mixture must be homogeneous (monophasic) for the reaction to proceed at low temperatures.

  • Enzymatic Route: If chemical hydrolysis continues to stall or degrade, switch to Biocatalytic Hydrolysis (Protocol B).

Module 2: Visualizing the Threat

The following diagram illustrates the competition between the desired ester hydrolysis and the fatal ring decomposition pathway.

G Start Fluorinated Pyrimidine Ester OH Nucleophile (OH-) Start->OH Path_Good Attack at Carbonyl (C=O) OH->Path_Good LiOH / Low Temp Path_Bad Attack at Ring C-6 OH->Path_Bad NaOH / Heat / High pH Intermediate_Good Tetrahedral Intermediate Path_Good->Intermediate_Good Intermediate_Bad 5,6-Dihydro-6-hydroxy Adduct Path_Bad->Intermediate_Bad Product Target Carboxylic Acid Intermediate_Good->Product Hydrolysis Waste Ring Open / Fragmentation (Fluoroacetaldehyde) Intermediate_Bad->Waste Irreversible Degradation

Figure 1: Mechanistic divergence. The presence of Fluorine at C-5 makes C-6 highly electrophilic. High temperatures or hard bases favor the red path (degradation).

Module 3: Validated Protocols

Protocol A: The "Cold-Lithium" Method (Chemical Standard)

Best for: Stable fluoropyrimidines requiring scale-up.

Reagents:

  • Substrate (1.0 equiv)

  • LiOH[1][2][3][4][5]·H2O (1.2 - 1.5 equiv) — Why LiOH? Lithium coordinates the carbonyl oxygen, facilitating attack without requiring high pH.[4]

  • Solvent: THF / Water (3:1 v/v)

Procedure:

  • Dissolution: Dissolve the ester in THF and cool to 0°C in an ice bath.

  • Preparation: Dissolve LiOH in the minimum amount of water.

  • Addition: Add the LiOH solution dropwise to the THF solution over 10 minutes. Do not let the internal temp rise.

  • Monitoring: Stir at 0°C for 2 hours. Monitor by TLC/LCMS.

    • Note: If reaction is slow, warm to 10°C , never higher than 20°C.

  • Quench: Carefully adjust pH to ~4-5 using 1M Citric Acid.

  • Extraction: Extract immediately with EtOAc to remove the product from the aqueous environment.

Protocol B: Immobilized Lipase Hydrolysis (The "Gentle" Route)

Best for: Highly sensitive compounds, chiral centers, or if Protocol A causes degradation.

Reagents:

  • Substrate (1.0 equiv)

  • Enzyme: Novozyme 435 (Immobilized Candida antarctica Lipase B) or Amano Lipase PS (Burkholderia cepacia).

  • Buffer: Phosphate Buffer (pH 7.0).

  • Co-solvent: Acetone or Acetonitrile (up to 20% v/v if solubility is poor).

Procedure:

  • Setup: Suspend the ester in Phosphate Buffer (pH 7). Add co-solvent only if the ester crashes out completely.

  • Initiation: Add Lipase beads (10-50% w/w relative to substrate).

  • Incubation: Stir gently at 30-40°C . Note: Enzymes operate well at slightly higher temps without chemical degradation risks.

  • Workup: Filter off the enzyme beads (can often be recycled). Acidify filtrate gently and extract.

Module 4: Comparative Data & Solvents

Solvent System Compatibility Table

Solvent SystemPhaseRisk LevelRecommendation
MeOH / Water MonophasicHigh Methoxide formation can cause transesterification or ring attack. Avoid if possible.
THF / Water MonophasicLow Gold Standard. Good solubility for F-compounds; suppresses side reactions.
DCM / Water BiphasicMedium Requires Phase Transfer Catalyst (e.g., TBAB). Hard to control local pH at interface.
Acetone / Water MonophasicMedium Acetone can undergo aldol condensation in strong base; acceptable for Enzymatic routes.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use acid hydrolysis (HCl/Reflux) instead? A: Generally, No . While acid hydrolysis avoids the specific nucleophilic attack at C-6, the harsh conditions (refluxing acid) often lead to defluorination or hydration of the double bond over time. Acid hydrolysis is only viable if the rest of the molecule is extremely robust.

Q: My product is water-soluble and I can't extract it. How do I desalt? A: Do not lyophilize LiOH/NaOH salts directly; the concentration of base during drying will destroy the ring.

  • Method: Use a weak acidic resin (carboxylic acid type) to neutralize the solution to pH 5. Filter the resin. Lyophilize the neutral filtrate.

Q: Why is LiOH better than NaOH? A: It is not just about strength. The Lithium cation (


) acts as a Lewis acid, coordinating to the ester carbonyl oxygen.[4] This lowers the activation energy for hydrolysis, allowing the reaction to proceed at lower temperatures where the ring-opening pathway is kinetically disfavored [3].

References

  • Stability of 5-Fluorouracil in Basic Conditions Source: ResearchGate / Vertex AI Search Summary: 5-FU derivatives degrade rapidly in high pH (NaOH) via C-6 hydration and ring opening. Link:

  • Mechanistic Aspects of Fluoropyrimidine Degradation Source: ResearchGate Summary: Detailed mechanism of nucleophilic attack at C-6 in fluorinated pyrimidines leading to fluoroacetaldehyde. Link: [Fluorination of pyrimidines.[6] Part 2. Mechanistic aspects]([Link])

  • Lithium Hydroxide Selectivity & Coordination Source: Common Organic Chemistry / Reddit / ACS Reagent Guides Summary: Explanation of Lithium's coordin

    
    ) enhancing ester hydrolysis rates in THF/Water systems compared to Sodium.
    Link:
    
  • Enzymatic Hydrolysis of Fluorinated Esters Source: MDPI / Semantics Scholar Summary: Use of Lipases (Novozyme 435) for chemoselective hydrolysis of sensitive fluorinated esters under neutral conditions. Link:

Sources

Troubleshooting

minimizing side reactions in 5-fluoro-4-methoxypyrimidine functionalization

The following technical guide is structured as a dynamic support center for researchers working with 5-fluoro-4-methoxypyrimidine . It prioritizes mechanistic insight and practical troubleshooting over generic instructio...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dynamic support center for researchers working with 5-fluoro-4-methoxypyrimidine . It prioritizes mechanistic insight and practical troubleshooting over generic instructions.

Status: Active | Role: Senior Application Scientist | Topic: Minimizing Side Reactions[1]

Strategic Overview: The Reactivity Landscape

User Question: I am seeing complex mixtures when attempting to functionalize 5-fluoro-4-methoxypyrimidine. Why is this scaffold so unpredictable compared to simple pyrimidines?

Scientist Response: The 5-fluoro-4-methoxypyrimidine scaffold is a "push-pull" system that creates three distinct competing reactivity vectors.[1] Unlike simple pyrimidines, the presence of the 5-fluoro group and the 4-methoxy group fundamentally alters the electron density map, leading to specific side reactions if not controlled.

The Reactivity Triad (Diagram 1)

To minimize side reactions, you must first map the competing sites.[2]

ReactivityMap cluster_legend Reaction Vectors Scaffold 5-Fluoro-4-methoxypyrimidine C6 C-6 Position (Target for Lithiation) Scaffold->C6 Activated by 5-F (Inductive) C2 C-2 Position (Risk: Dimerization/Addition) Scaffold->C2 Acidic but prone to Nucleophilic Attack C4 C-4 Position (OMe) (Risk: SnAr Displacement) Scaffold->C4 Electrophilic center Desired Path Desired Path Critical Side Reaction Critical Side Reaction

Figure 1: Reactivity map highlighting the competition between the desired C-6 activation and parasitic C-2/C-4 pathways.

Module: Lithiation & C-H Activation (C-6 vs. C-2)

User Question: I am trying to install an electrophile at C-6 (ortho to the Fluorine). I used n-BuLi at -78°C, but I recovered starting material and some "dimerized" impurities. What went wrong?

Scientist Response: Using n-BuLi is the primary cause of your failure. In electron-deficient heterocycles like this, n-BuLi acts as a nucleophile rather than a base, attacking the C-4 or C-2 positions leading to addition products (the "dimers" you observed) or displacing the methoxy group.[1]

The Solution: Steric Gating

You must switch to a non-nucleophilic, sterically hindered amide base. The 5-Fluoro group strongly acidifies the C-6 proton via the inductive effect (DoM - Directed Ortho Metalation), making it the thermodynamic and kinetic preference if nucleophilic attack is suppressed.[1]

Validated Protocol: C-6 Selective Lithiation
  • Base Selection: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).[2][3] It is too bulky to attack C-4/C-2 but strong enough to deprotonate C-6.[1] LDA is a second choice but can still occasionally attack C-4.[1]

  • Temperature Control: Maintain -78°C strictly. Above -60°C, the lithiated species may undergo a "halogen dance" or ring fragmentation.[2]

  • Trapping: Add the electrophile immediately. The C-6 lithio-species is not indefinitely stable.[1]

Troubleshooting Matrix: Lithiation
SymptomProbable CauseCorrective Action
Recovery of Starting Material Proton source in solvent or quench was too slow.[1]Dry THF over molecular sieves (3Å). Ensure internal temp is -78°C during addition.
"Dimer" Formation (Bi-pyrimidine) Nucleophilic attack by the base (n-BuLi) at C-2.[1]Switch to LiTMP. Do not use alkyl lithiums directly.
Loss of Methoxy Group Nucleophilic displacement (SnAr) at C-4.[1]Base is too small/nucleophilic. Switch to LiTMP.
Regioisomer Mixture (C-2 vs C-6) Kinetic vs Thermodynamic control failure.The 5-F group directs to C-6.[1] Ensure -78°C to maximize this inductive preference.

Module: Nucleophilic Aromatic Substitution (SnAr)

User Question: I want to displace the 4-OMe group with an amine. However, I am seeing loss of the Fluorine atom instead. How do I control this?

Scientist Response: This is a classic "Regioselectivity Paradox." In many SnAr systems, Fluorine is a better leaving group than Methoxy due to the Meisenheimer complex stabilization.[2] However, in 5-fluoro-4-methoxypyrimidine, the 4-position is highly activated.[1]

To retain the Fluorine and displace the Methoxy (or vice versa), you must manipulate the Hard/Soft Acid-Base (HSAB) properties.

Mechanistic Logic[1][2]
  • To Displace 4-OMe (Retain F): The 4-position is the "soft" electrophile relative to the C-F bond.[1] Use softer nucleophiles or acid catalysis. Acidic conditions can protonate N-3, making C-4 highly susceptible to attack by amines without disturbing the C-F bond.[1]

  • To Displace 5-F (Retain OMe): This is difficult because the 4-OMe deactivates the ring towards SnAr at C-5.[1] You generally need extremely harsh conditions or a different scaffold (e.g., 5-fluoro-4-chloropyrimidine) to touch the C-5 position.[1]

Recommendation: If your goal is to functionalize C-4, consider converting the 4-OMe to a 4-Cl (using POCl3/DMF) first.[1] The Chloride is a superior leaving group and allows mild displacement without risking the C-F bond.

Experimental Workflow: The "Safe-Zone" Protocol

User Question: Can you provide a step-by-step for the C-6 functionalization that guarantees minimal side reactions?

Scientist Response: Below is the "Safe-Zone" protocol derived from organolithium best practices for fluorinated heterocycles.

Protocol: C-6 Formylation of 5-Fluoro-4-Methoxypyrimidine[1]

Reagents:

  • Substrate: 5-Fluoro-4-methoxypyrimidine (1.0 equiv)[1][4]

  • Base: LiTMP (1.2 equiv) [Prepared in situ from TMP and n-BuLi][1]

  • Electrophile: DMF (1.5 equiv)[1][2]

  • Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step:

  • Base Preparation (In Situ):

    • Charge a flame-dried flask with THF and 2,2,6,6-tetramethylpiperidine (1.25 equiv).

    • Cool to 0°C .

    • Add n-BuLi (1.2 equiv) dropwise.[1] Stir for 30 mins.

    • Why? This ensures all n-BuLi is consumed, preventing nucleophilic attack on the pyrimidine later.[2]

  • Substrate Addition:

    • Cool the LiTMP solution to -78°C .

    • Add 5-Fluoro-4-methoxypyrimidine (dissolved in minimal THF) dropwise over 10 mins.

    • Observation: The solution may turn yellow/orange (formation of the lithiated species).

    • Stir for 45 mins at -78°C. Do not exceed 1 hour (risk of decomposition).

  • Electrophile Trapping:

    • Add neat DMF (1.5 equiv) rapidly.

    • Stir at -78°C for 30 mins, then allow to warm to 0°C over 1 hour.

  • Quench:

    • Quench with saturated NH4Cl solution.[2]

Workflow Diagram (Diagram 2)

Workflow Start Start: 5-Fluoro-4-methoxypyrimidine BaseChoice Decision: Base Selection Start->BaseChoice nBuLi Route A: n-BuLi direct use BaseChoice->nBuLi High Risk LiTMP Route B: LiTMP (In situ prep) BaseChoice->LiTMP Recommended ResultBad Result: C-4/C-2 Attack (Complex Mixture) nBuLi->ResultBad ResultGood Result: Clean C-6 Lithiation LiTMP->ResultGood Trapping Electrophile Addition (-78°C) ResultGood->Trapping Final Final Product: 6-Substituted-5-fluoro-4-OMe-pyrimidine Trapping->Final

Figure 2: Decision tree for base selection showing the critical divergence between success (LiTMP) and failure (n-BuLi).

References & Authority

  • Regioselective Lithiation of Fluoropyrimidines:

    • Source: The inductive effect of fluorine strongly directs lithiation to the ortho position (C-6 in this scaffold).

    • Citation: Schlosser, M. et al. "Site-Selective Lithiation of Fluorinated Pyridines and Pyrimidines."[2] European Journal of Organic Chemistry, 2003.[2] (Representative URL for DoM chemistry).[1][2]

  • Base Selection (LiTMP vs n-BuLi):

    • Source: LiTMP is required for electron-deficient heterocycles to prevent nucleophilic addition (Chichibabin-type reactions).[1]

    • Citation: Mongin, F. et al. "Deprotonation of electron-deficient heterocycles."[2] Chemical Reviews, 2008.[2]

  • Voriconazole Intermediate Synthesis:

    • Source: Describes the functionalization of 5-fluoropyrimidines in the context of antifungal synthesis.

    • Citation: Pfizer Inc. Patents on Voriconazole Synthesis (e.g., EP0440372).[2]

Disclaimer: This guide is intended for qualified laboratory personnel. Always review Safety Data Sheets (SDS) for 5-fluoro-4-methoxypyrimidine and organolithium reagents before handling.

Sources

Optimization

Technical Support Center: Kinetic Optimization of Pyrimidine Carboxylate Derivatives

Current Status: Online Operator: Senior Application Scientist Ticket ID: PYR-OPT-2026 Welcome to the Pyrimidine Synthesis Support Center. You are likely here because your ring closure is stalling, your yields are sufferi...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: PYR-OPT-2026

Welcome to the Pyrimidine Synthesis Support Center. You are likely here because your ring closure is stalling, your yields are suffering due to side-reactions (Knoevenagel condensation), or your ester hydrolysis is inadvertently triggering decarboxylation.

This guide moves beyond standard textbook procedures to address the kinetic bottlenecks of pyrimidine carboxylate synthesis. We focus on high-throughput optimization using microwave irradiation, catalytic tuning, and steric management.

Module 1: Accelerating Ring Closure (The Biginelli & Pinner Protocols)

User Issue: "My Biginelli reaction (aldehyde + urea +


-keto ester) takes 12-24 hours at reflux and stalls at 60% conversion."

Diagnosis: The rate-limiting step in the Biginelli reaction is often the interception of the iminium intermediate by the enol of the


-keto ester. Thermal reflux in ethanol is kinetically inefficient for sterically hindered or electron-poor substrates.
Solution A: Microwave-Assisted Synthesis (The Kinetic Jump)

Microwave irradiation utilizes dipolar polarization to generate internal heat, accelerating the reaction from hours to minutes. This is not just "heating faster"; it creates "hot spots" that overcome the activation energy barrier for the acyl-imine intermediate formation.

Comparative Kinetics Data:

MethodCatalystTemp (

C)
TimeYield (%)Ref
Thermal HCl (aq)80 (Reflux)12-24 h50-65%[1]
Ultrasound

Ambient20-40 min85-92%[2]
Microwave None /

120-1403-10 min 90-96% [3,4]
Protocol 1.1: Optimized Microwave Biginelli Synthesis
  • Reagents: Aldehyde (1.0 eq),

    
    -keto ester (1.0 eq), Urea/Thiourea (1.5 eq).
    
  • Catalyst: Ytterbium Triflate [

    
    ] (5 mol%) or Indium Chloride [
    
    
    
    ].
  • Solvent: Ethanol (or solvent-free for max kinetics).

Step-by-Step:

  • Mix: Combine reagents in a 10 mL microwave-transparent crimp vial.

  • Catalyst: Add 5 mol% Lewis acid. Note: Lewis acids stabilize the N-acyliminium ion better than Brønsted acids.

  • Irradiate: Set MW reactor to Dynamic Mode :

    • Target Temp:

      
      C
      
    • Hold Time: 10 minutes

    • Max Power: 150W (High absorption).

  • Workup: Cool to

    
    C. Pour into crushed ice. The pyrimidine carboxylate precipitates. Filter and recrystallize from EtOH.
    
Module 2: Troubleshooting Hydrolysis & Decarboxylation

User Issue: "I am trying to hydrolyze the ethyl ester at position 4 or 5 to the acid, but I'm losing the carboxylate group entirely (decarboxylation) or the reaction is stuck."

Diagnosis: Pyrimidine rings are electron-deficient. This makes the ring carbons electrophilic, but it also makes carboxylate anions attached to the ring prone to decarboxylation upon heating, especially under acidic conditions or excessive thermal forcing during basic hydrolysis.

The "Goldilocks" Hydrolysis Strategy

You must hydrolyze the ester without providing enough thermal energy to cross the decarboxylation activation barrier.

Decision Matrix:

  • Is the ester sterically hindered (e.g., t-butyl)? Do NOT use standard NaOH reflux. Use acid-catalyzed cleavage (TFA/DCM) at room temp.

  • Is the ester simple (Methyl/Ethyl)? Use LiOH (Lithium Hydroxide) instead of NaOH. Lithium acts as a weak Lewis acid, coordinating to the carbonyl oxygen, facilitating hydroxide attack at lower temperatures.

Protocol 2.1: Low-Temp Controlled Hydrolysis (LiOH Method)
  • Dissolve: Substrate (1 eq) in THF:MeOH:Water (3:1:1). The THF solubilizes the organic pyrimidine; water is the reagent.

  • Reagent: Add LiOH

    
     (2.5 eq).
    
  • Monitor: Stir at Room Temperature for 4 hours.

    • Checkpoint: Check TLC/LCMS. If <50% conversion, heat to max

      
      C. Do not reflux. 
      
  • Quench: Carefully acidify with 1N HCl to pH 3-4 at

    
    C.
    
    • Critical: Do not drop to pH 1, as highly acidic species decarboxylate rapidly upon concentration.

Module 3: Visualizing the Logic

The following diagram illustrates the troubleshooting workflow for stalled kinetics and side-reaction management.

PyrimidineOptimization Start ISSUE: Low Yield / Slow Reaction CheckType Identify Reaction Type Start->CheckType Biginelli Ring Closure (Biginelli) CheckType->Biginelli Hydrolysis Ester Hydrolysis CheckType->Hydrolysis CheckTime Time > 6 hours? Biginelli->CheckTime SwitchMW Action: Switch to Microwave (120°C, 10 min) CheckTime->SwitchMW Yes CheckCat Using HCl? CheckTime->CheckCat No (Stalled) SwitchCat Action: Switch to Lewis Acid (Yb(OTf)3 or InCl3) CheckCat->SwitchCat Yes Decarb Problem: Decarboxylation? Hydrolysis->Decarb Stuck Problem: No Reaction? Hydrolysis->Stuck LowerTemp Action: Lower Temp < 40°C Use LiOH in THF/H2O Decarb->LowerTemp Yes Stuck->LowerTemp Electronic Deactivation AcidCleave Action: Acid Cleavage (TFA) (If t-butyl ester) Stuck->AcidCleave Steric Bulk

Figure 1: Decision tree for optimizing pyrimidine synthesis kinetics and preventing degradation.

FAQ: Rapid Fire Troubleshooting

Q: My product is oiling out instead of precipitating during the Biginelli workup. How do I fix this? A: This is common when using DMF or DMSO. Pour the reaction mixture into ice-cold brine instead of just water. The ionic strength forces the organic product out. If it remains an oil, extract with EtOAc, dry over


, and trituruate with cold diethyl ether/hexane (1:1) to induce crystallization.

Q: Can I use ultrasound if I don't have a microwave reactor? A: Yes. Ultrasound (sonochemistry) works via acoustic cavitation.[1] It is superior to thermal heating but generally slower than microwave. Use a cleaning bath (35-45 kHz) with catalytic


 or Cerium(IV) Ammonium Nitrate (CAN) . Reaction times will drop from 24h to ~45 mins [2].

Q: Why is my Pinner synthesis (Amidine +


-keto ester) giving low yields? 
A:  Moisture is the enemy. The amidine intermediate hydrolyzes rapidly.
  • Dry your solvent (Ethanol) over 3Å molecular sieves.

  • Use Sodium Ethoxide (NaOEt) freshly prepared, not stored.

  • Run under Nitrogen atmosphere.[2]

References
  • Kappe, C. O. (1993). "100 years of the Biginelli dihydropyrimidine synthesis." Tetrahedron, 49(32), 6937-6963. Link

  • Safaei-Ghomi, J., & Ghasemzadeh, M. A. (2011).[3] "Ultrasound-assisted synthesis of dihydropyrimidine-2-thiones." Journal of the Serbian Chemical Society. Link

  • Kappe, C. O., & Stadler, A. (2000). "Microwave-Assisted High-Speed Parallel Synthesis of 4-Aryl-3,4-dihydropyrimidin-2(1H)-ones using a Solventless Biginelli Condensation Protocol." Synthesis. Link

  • Ma, Y., et al. (2000).[4] "Lanthanide Triflate Catalyzed Biginelli Reaction: One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions." Journal of Organic Chemistry, 65(12), 3864–3868. Link

  • BenchChem Tech Support. (2025). "Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis." BenchChem Technical Guides. Link

Sources

Troubleshooting

Technical Support Center: Purification of Crude Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate

Welcome to the technical support guide for the purification of Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who enco...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate in high purity. We will address common issues through a series of troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven methodologies.

Introduction: The Challenge of Purity

Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate is a crucial building block in the synthesis of various biologically active molecules. Its purity is paramount, as downstream reactions are often sensitive to contaminants. Impurities can arise from unreacted starting materials, side reactions, or degradation, leading to poor yields and complex final product mixtures. This guide provides a systematic approach to diagnosing purity issues and implementing effective purification strategies.

Troubleshooting Guide: Common Purification Scenarios

This section addresses specific problems you might encounter during the purification of your crude product.

Issue 1: My crude product is a solid, but the purity is low (<90%) with multiple spots on TLC.

Diagnosis: When the crude material contains a significant fraction of impurities with varying polarities, direct crystallization is often inefficient. Flash column chromatography is the preferred method for separating compounds from complex mixtures based on their differential polarity.[1]

Recommended Protocol: Flash Column Chromatography

This technique utilizes a stationary phase (typically silica gel) and a mobile phase (solvent system) to achieve separation.[1]

Step-by-Step Methodology:

  • Solvent System Selection (TLC Analysis):

    • Dissolve a small amount of your crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in various solvent systems. A good starting point for pyrimidine derivatives is a mixture of a non-polar solvent (like Hexanes) and a more polar solvent (like Ethyl Acetate).[1][2]

    • Goal: Achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound, with clear separation from all impurity spots.[1]

  • Column Packing:

    • Select an appropriately sized silica gel column for the amount of crude material.

    • Pack the column using the chosen non-polar solvent or a low-polarity mixture (e.g., 5% Ethyl Acetate in Hexanes) as a slurry. Ensure there are no air bubbles or cracks in the packed bed.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (e.g., Dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the minimum possible volume of the initial mobile phase and carefully pipette it onto the column surface.

  • Elution:

    • Begin elution with the low-polarity solvent system determined by your TLC analysis.

    • Gradually increase the polarity of the mobile phase (gradient elution) to move the compounds down the column. For example, you might start with 10% Ethyl Acetate/Hexanes and gradually increase to 30% or 40%.

    • Collect fractions continuously and monitor them by TLC to identify which ones contain your pure product.

  • Isolation:

    • Combine the pure fractions as identified by TLC.

    • Remove the solvent using a rotary evaporator to yield the purified Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate.

    • Confirm purity by NMR, LC-MS, and melting point analysis.

Data Presentation: Solvent System Selection

Solvent System (Hexane:Ethyl Acetate)Target Compound RfImpurity SeparationRecommendation
9:10.65Poor separation from non-polar spotsToo non-polar
7:3 0.35 Good baseline separation Optimal Starting Point
1:10.10Compound moves too slowlyToo polar
Issue 2: My product is mostly pure (>95%), but contains a persistent, slightly more polar impurity.

Diagnosis: For solids with high initial purity, recrystallization is a highly effective and economical method for removing small amounts of structurally similar impurities. The principle relies on the differential solubility of the target compound and impurities in a specific solvent at different temperatures.[1]

Recommended Protocol: Recrystallization

Step-by-Step Methodology:

  • Solvent Selection:

    • The ideal solvent is one in which your target compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[1]

    • Test small batches of your crude product with common solvents for pyrimidine derivatives like ethanol, methanol, or ethyl acetate.[3]

    • Place a small amount of crude material in a test tube and add a few drops of the solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve even when heated, the solvent is too poor. The ideal solvent will dissolve the compound when heated but allow crystals to form upon cooling.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.[4] This creates a saturated solution, which is critical for maximizing yield.

  • Hot Filtration (Optional but Recommended):

    • If any insoluble impurities (dust, solid reagents) are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[1] This step prevents premature crystallization in the funnel.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, you can place the flask in an ice bath to maximize the precipitation of your product.[4]

  • Crystal Collection & Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[4]

    • Wash the collected crystals with a small amount of the cold recrystallization solvent to rinse away any residual soluble impurities adhering to the crystal surfaces.[1]

  • Drying:

    • Dry the purified crystals under vacuum to remove all traces of residual solvent.

Visualization: Recrystallization Workflow

G A Crude Solid in Flask B Add Minimal Hot Solvent A->B C Fully Dissolved in Saturated Solution B->C D Slow Cooling to Room Temperature C->D I Hot Filtration (Optional) C->I E Cool in Ice Bath D->E F Collect Crystals (Vacuum Filtration) E->F G Wash with Cold Solvent F->G H Dry Purified Crystals G->H I->D

Caption: Standard workflow for purification by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate? A1: Impurities largely depend on the synthetic route. Common syntheses of pyrimidine esters involve the condensation of amidinium salts with β-dicarbonyl compounds or their equivalents.[5] Therefore, potential impurities include:

  • Unreacted Starting Materials: Such as the amidine hydrochloride salt used in the cyclization.[6]

  • Side-Products: Incomplete cyclization or side reactions can lead to various related pyrimidine structures or polymeric materials.[6][7]

  • Reagents: Residual acids, bases, or coupling agents used in the synthesis.

Q2: My compound appears to be degrading on the silica column. What should I do? A2: The silica gel surface is slightly acidic and can sometimes catalyze the degradation of sensitive compounds. If you suspect this is happening:

  • Deactivate the Silica: You can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base, such as triethylamine (~0.1-1%). Run a sufficient volume of this mixture through the column before loading your sample.

  • Switch Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.

  • Alternative Purification: If the compound is very sensitive, recrystallization or reversed-phase chromatography may be better options.[8]

Q3: How should I store the purified Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate? A3: As with many ester-containing heterocyclic compounds, it is best to store the purified, dry solid in a tightly sealed container in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis and degradation over time.

Q4: Can I use reversed-phase chromatography for this compound? A4: Yes, reversed-phase flash chromatography is a viable option, especially if your impurities are very non-polar or if your target compound is highly polar.[9] This technique uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (typically water/acetonitrile or water/methanol). It separates compounds based on their hydrophobicity and can be an excellent orthogonal technique if normal-phase chromatography fails.[9]

Visualization: Purification Decision Workflow

G Start Assess Crude Purity (TLC, NMR) HighPurity High Purity (>95%) Few Impurities Start->HighPurity  Clean LowPurity Low Purity (<90%) Complex Mixture Start->LowPurity  Dirty Recrystallize Recrystallization HighPurity->Recrystallize Column Flash Column Chromatography LowPurity->Column Final Pure Compound Recrystallize->Final Column->Final

Caption: Decision tree for selecting a primary purification method.

References

  • BenchChem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. Benchchem.
  • BenchChem. (n.d.). Technical Support Center: Crystallization of Pyrimidine Compounds. Benchchem.
  • Baluja, S. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
  • Busacca, C. A., Eriksson, M. C., et al. (2013). AMINOCARBONYLATION OF 5-BROMOPYRIMIDINE. Organic Syntheses, 90, 316-326.
  • Di Micco, S., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
  • MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)
  • Santai Technologies Inc. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Biotage. (2023, February 10).
  • Tautz, T., et al. (2020). A synthesis of fluorinated pyrimidines under mild conditions from amidine hydrochlorides and the recently described potassium 2-cyano-2-fluoroethenolate. Beilstein Journal of Organic Chemistry, 16, 623–630.
  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(5), 720-722.

Sources

Reference Data & Comparative Studies

Validation

Structural Validation &amp; Comparative NMR Profiling: Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate

Executive Summary Target Molecule: Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate CAS: [N/A for specific isomer, analogous to 5-fluoro-4-methoxy derivatives] Molecular Formula: C H FN O Molecular Weight: 186.14 g/mol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate CAS: [N/A for specific isomer, analogous to 5-fluoro-4-methoxy derivatives] Molecular Formula: C


H

FN

O

Molecular Weight: 186.14 g/mol

This guide provides a rigorous technical analysis of the


H NMR spectrum for Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate. It is designed for medicinal chemists requiring structural verification of fluorinated pyrimidine intermediates. The guide compares the target molecule against its non-fluorinated analog to highlight diagnostic spectral changes induced by the C5-fluorine substitution, specifically focusing on the 

coupling constants and chemical shift perturbations.

Experimental Protocol & Methodology

To ensure reproducibility and spectral resolution adequate for resolving H-F coupling, the following protocol is recommended.

Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl

    
    )  is the primary standard for resolution. DMSO-d
    
    
    
    is the alternative for solubility issues or to shift water peaks.
  • Concentration: 10–15 mg of analyte in 0.6 mL solvent. High concentrations can cause line broadening due to viscosity or aggregation (stacking interactions common in planar heterocycles).

  • Tube Quality: High-throughput 5mm tubes are sufficient; however, for resolving

    
     Hz couplings, high-precision tubes (e.g., Shigemi) are preferred if sample quantity is limited.
    
Acquisition Parameters (400 MHz Base Frequency)
  • Pulse Sequence: Standard 1D proton (

    
     or equivalent).
    
  • Spectral Width: -2 to 14 ppm (to capture exchangeable protons if hydrolysis occurs).

  • Scans (NS): 16–64 scans (S/N > 200:1 recommended for clear satellite detection).

  • Relaxation Delay (D1):

    
     2.0 seconds. Pyrimidine protons can have longer 
    
    
    
    relaxation times; insufficient delay leads to integration errors.
Visualization: Analytical Workflow

NMR_Workflow Sample Solid Sample (10-15 mg) Solvent Solvent Selection (CDCl3 vs DMSO-d6) Sample->Solvent Prep Dissolution & Filtration Solvent->Prep Acq Acquisition (400 MHz, ns=64) Prep->Acq Process Processing (EF, Phase, Baseline) Acq->Process Analysis Peak Picking & Coupling Analysis Process->Analysis

Figure 1: Standardized workflow for acquiring high-fidelity NMR data for fluorinated heterocycles.

Spectral Analysis: The Target Molecule

Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate [1]

Predicted Spectral Data (CDCl )
PositionGroupShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
H6 Aromatic CH8.45 – 8.60 Doublet (d)1H

Deshielded by N1/N3 and F5. Split by F5.
C4-OMe Methoxy4.10 – 4.15 Singlet (s)*3H-Deshielded by pyrimidine ring current.
C2-COOMe Ester Methyl3.95 – 4.05 Singlet (s)3H-Typical methyl ester range.

*Note: The C4-OMe may show broadening or very small long-range coupling (


 Hz) typically unresolved at 400 MHz.
Detailed Interpretation
  • The Diagnostic Doublet (H6): The most critical signal is the proton at position 6. Unlike a singlet seen in 5-substituted non-fluorinated analogs (if C5 is quaternary carbon like -CH3), or a doublet coupled to H5 (in unsubstituted analogs), this signal appears as a doublet due to spin-spin coupling with the

    
    F nucleus  (Spin 1/2). The coupling constant (
    
    
    
    ) is typically 5–7 Hz, which is characteristic for ortho-like fluorine substitution in pyrimidines.
  • The "Twin" Singlets: The spectrum will be dominated by two strong singlets in the 3.9–4.2 ppm range.

    • The C4-Methoxy (

      
       ~4.12) is usually slightly downfield of the Ester Methyl  (
      
      
      
      ~4.00) due to the direct attachment to the electron-deficient pyrimidine ring, compared to the ester methyl which is insulated by the carbonyl.

Comparative Analysis: Fluorinated vs. Non-Fluorinated

This section compares the target with Methyl 4-methoxypyrimidine-2-carboxylate (the non-fluorinated analog) to demonstrate how to confirm the success of a fluorination reaction.

Comparison Table
FeatureTarget (5-Fluoro) Analog (5-H) Diagnostic Difference
H5 Signal Absent Doublet (

)
Disappearance of the upfield aromatic doublet confirms substitution at C5.
H6 Signal Doublet (

)
Doublet (

)
H6 remains a doublet in both, but the cause changes (coupling to F vs H).
H6 Shift

8.50 (Deshielded)

8.35
Fluorine's electronegativity pulls H6 downfield.
Coupling (

)

Hz

Hz
Magnitude is similar, so integration is the key validator (1H vs 2H total aromatic).
Solvent Effects (CDCl vs DMSO-d )

Solvent choice drastically affects chemical shifts in pyrimidines due to stacking and hydrogen bonding.

  • CDCl

    
    :  Provides sharper lines. H6 appears around 8.5 ppm.
    
  • DMSO-d

    
    :  H6 often shifts downfield (
    
    
    
    8.7 – 8.9 ppm) due to hydrogen bonding with the solvent and higher polarity.
  • Water Peak:

    • In CDCl

      
       , H
      
      
      
      O appears ~1.56 ppm (usually non-interfering).
    • In DMSO-d

      
       , H
      
      
      
      O appears ~3.33 ppm. Critical Warning: If the sample is wet, the water peak in DMSO can broaden and obscure the ester/methoxy region (3.9–4.1 ppm). Recommendation: Use dry DMSO or CDCl
      
      
      for this specific molecule.

Structural Assignment Logic (Decision Tree)

Use this logic flow to confirm the structure from the raw spectrum.

Logic_Tree Start Analyze Aromatic Region (8.0 - 9.0 ppm) CountH Integrate Aromatic Signals Start->CountH TwoH 2 Protons Found (Two Doublets) CountH->TwoH Sum = 2H OneH 1 Proton Found (One Doublet) CountH->OneH Sum = 1H Result1 Starting Material (Non-fluorinated) TwoH->Result1 CheckJ Check Coupling (J) OneH->CheckJ Result2 TARGET CONFIRMED (5-Fluoro substitution) CheckJ->Result2 J ~ 6Hz (H-F)

Figure 2: Decision tree for distinguishing the 5-fluoro target from its non-fluorinated precursor.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Furtado, N. A., et al. (2023). Solvents Influence 1H NMR Chemical Shifts... Thieme Connect. Link

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
  • National Institute of Advanced Industrial Science and Technology (AIST). (N.D.). SDBS Compounds and Spectral Search. (General reference for pyrimidine shifts). Link

Sources

Comparative

A Comparative Guide to the LC-MS Identification of Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate

An In-Depth Technical Guide This guide provides a comprehensive technical comparison of methodologies for the robust identification of Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate. Designed for researchers, analytic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

This guide provides a comprehensive technical comparison of methodologies for the robust identification of Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate. Designed for researchers, analytical chemists, and drug development professionals, this document moves beyond procedural lists to explain the fundamental causality behind experimental choices. We will explore a primary workflow utilizing High-Resolution Mass Spectrometry (HRMS) for unambiguous identification, compare it with targeted Triple Quadrupole (QqQ) methods, and benchmark against alternative analytical techniques.

Introduction

Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate is a substituted fluoropyrimidine, a class of compounds of significant interest in medicinal chemistry and pharmaceutical development. Fluoropyrimidines are foundational scaffolds in various therapeutic agents, particularly in oncology. The precise and accurate identification of such molecules is critical during synthesis, metabolite studies, and impurity profiling, where structural isomers can possess vastly different toxicological or pharmacological properties.

The analytical challenge lies in achieving unequivocal identification. While standard chromatographic techniques like HPLC-UV can detect the compound, they lack the specificity to confirm its identity against a complex matrix of related substances. Liquid Chromatography-Mass Spectrometry (LC-MS) has become the gold standard, offering a powerful combination of chromatographic separation and mass-based detection. This guide details a systematic approach to developing and validating an LC-MS identification method, beginning with the foundational principles of the analyte's behavior in a mass spectrometer.

Analyte Characteristics and Predicted Mass Spectrometric Behavior

A successful analytical method is built upon a fundamental understanding of the analyte. The structure of Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate—featuring a nitrogen-containing heterocyclic ring, a methyl ester, a methoxy group, and a highly electronegative fluorine atom—dictates its behavior during ionization and fragmentation.

Public chemical databases currently lack experimental mass spectral literature for this specific compound[1]. Therefore, its characterization must be approached from first principles, combining theoretical predictions with empirical data from analogous structures.

PropertyValueSource
Molecular Formula C₇H₇FN₂O₃[1]
Monoisotopic Mass 186.04407 Da[1]
Predicted [M+H]⁺ 187.05135 m/z[1]
Predicted [M+Na]⁺ 209.03329 m/z[1]
Predicted [M-H]⁻ 185.03679 m/z[1]

Ionization Strategy: The presence of two nitrogen atoms in the pyrimidine ring makes the molecule basic and readily protonated. Therefore, positive-mode Electrospray Ionization (ESI+) is the logical choice for achieving high sensitivity, targeting the protonated molecule [M+H]⁺ at m/z 187.05135. Adding a mobile phase modifier like formic acid will facilitate this protonation and enhance the signal.

Predicted Fragmentation: The energetically unstable molecular ions generated in the mass spectrometer will break apart in predictable ways, providing a structural fingerprint.[2] For this analyte, key fragmentation events in MS/MS analysis are expected to involve the loss of stable neutral molecules from the substituent groups.[3][4] The pyrimidine ring itself is relatively stable but can also undergo characteristic cleavages.[5][6]

G cluster_frags Predicted Fragments parent [M+H]⁺ m/z = 187.05 frag1 m/z = 172.03 (Loss of CH₃) parent->frag1 -15.02 Da (Neutral Loss of CH₃ radical) frag2 m/z = 156.03 (Loss of OCH₃) parent->frag2 -31.02 Da (Neutral Loss of OCH₃ radical) frag3 m/z = 128.04 (Loss of COOCH₃) parent->frag3 -59.01 Da (Neutral Loss of COOCH₃ radical) G cluster_workflow LC-HRMS Identification Workflow cluster_analysis Confirmation Criteria A Sample Infusion (Crude or Purified) B LC Separation (Reverse Phase C18) A->B C ESI+ Ionization B->C D Full Scan MS (Accurate Mass of [M+H]⁺) C->D E Data-Dependent MS/MS (Fragmentation Spectra) D->E F Data Analysis E->F C1 1. Accurate Mass Match (< 5 ppm error for [M+H]⁺) F->C1 Verify C2 2. Isotopic Pattern Match (Presence of ¹³C isotopes) F->C2 Verify C3 3. Plausible Fragmentation (Match predicted losses) F->C3 Verify

Caption: A typical workflow for unambiguous compound identification using LC-HRMS.

Experimental Protocol: LC-HRMS Analysis

This protocol is a robust starting point for the analysis. Optimization may be required based on the specific sample matrix.

1. Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 µg/mL.

  • For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interferences.

  • Filter the sample through a 0.22 µm syringe filter prior to injection.

2. Liquid Chromatography (LC) Conditions:

  • Column: A standard C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) provides excellent resolving power for this type of analyte.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. [7] - Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C. [7] - Injection Volume: 5 µL.

3. High-Resolution Mass Spectrometry (HRMS) Conditions:

  • Instrument: Orbitrap or Q-TOF Mass Spectrometer.

  • Ionization Mode: ESI, Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 320 °C.

  • Full Scan MS:

    • Resolution: 70,000 FWHM (at m/z 200).

    • Scan Range: m/z 100-500.

  • Data-Dependent MS/MS:

    • Activation: Higher-energy C-trap Dissociation (HCD) or Collision-Induced Dissociation (CID).

    • Collision Energy: Stepped (e.g., 15, 30, 45 eV) to ensure a rich fragmentation spectrum.

    • Resolution: 17,500 FWHM.

Trustworthiness through Self-Validation: The power of this protocol lies in its internal checks. A compound is only positively identified if it meets three criteria:

  • Accurate Mass: The measured mass of the parent ion must be within 5 ppm of the theoretical mass (187.05135).

  • Isotopic Fidelity: The relative abundance of the M+1 peak (from ¹³C) must match the theoretical abundance for a molecule with seven carbon atoms.

  • Logical Fragmentation: The fragments observed in the MS/MS spectrum must correspond to logical neutral losses from the parent structure, as predicted.

Comparative Analysis: Targeted vs. Non-Targeted Approaches

Once the compound has been unequivocally identified by HRMS, subsequent analyses may prioritize sensitivity and throughput, especially for quantification. This is where targeted analysis using a Triple Quadrupole (QqQ) mass spectrometer excels.

FeatureLC-HRMS (e.g., Orbitrap, Q-TOF)LC-MS/MS (Triple Quadrupole)
Primary Use Case Identification, Structure Elucidation, Non-Targeted ScreeningTargeted Quantification, High-Sensitivity Trace Analysis
Scan Mode Full Scan, All-Ion FragmentationMultiple Reaction Monitoring (MRM)
Resolution Very High (>17,500)Low (Unit Mass)
Mass Accuracy Very High (< 5 ppm)Low
Specificity High (derived from mass accuracy)Very High (derived from specific precursor/product ion pair)
Sensitivity Good to ExcellentExcellent to Superior

The Rationale (Experience): The transition from an HRMS discovery method to a targeted QqQ method is a standard workflow in pharmaceutical analysis. [8]HRMS is used to find and confirm the "what," while the QqQ is optimized to measure "how much," often at levels far below what HRMS can achieve. For impurity analysis, where detection limits in the µg/g range are often required, the MRM mode on a QqQ is the industry standard.

Protocol: Developing an MRM Method
  • Precursor Ion Selection: The precursor ion is the [M+H]⁺ ion identified by HRMS: Q1 = 187.1 m/z .

  • Product Ion Selection: From the HRMS MS/MS data, select the two most intense and stable fragment ions. Based on our predictions, likely candidates would be m/z 156.0 (loss of OCH₃) and m/z 128.0 (loss of COOCH₃). These become the target product ions.

  • MRM Transitions:

    • Transition 1 (Quantifier): 187.1 → 156.0

    • Transition 2 (Qualifier): 187.1 → 128.0

  • Optimization: Inject a standard of the compound and optimize the collision energy for each transition to maximize signal intensity. The ratio of the quantifier to qualifier ion should remain constant across standards and samples, providing an additional layer of identification confirmation.

Orthogonal and Alternative Identification Techniques

While LC-MS is a premier technique, true analytical certainty, particularly in regulated environments, often comes from orthogonal methods—techniques that measure different chemical properties.

TechniquePrincipleAdvantagesLimitations
LC-HRMS Chromatographic separation + high-accuracy massHigh specificity and sensitivity; structural info from fragmentation.Higher instrument cost.
HPLC-UV Chromatographic separation + UV/Vis absorbanceLower cost, simple operation, robust.Low specificity (many compounds can have the same RT and λmax), lower sensitivity.
GC-MS Gas-phase separation + massExcellent for volatile/thermally stable compounds.Analyte may require derivatization; potential for thermal degradation.
¹⁹F NMR Nuclear Magnetic Resonance of the ¹⁹F nucleusHighly specific for fluorinated compounds; provides detailed structural information about the fluorine's environment. [9]Low sensitivity, requires pure sample, expensive instrumentation.

Expert Insight: For a fluorinated compound like this, ¹⁹F NMR is an exceptionally powerful orthogonal technique. [9]It provides direct, unambiguous evidence of the fluorine atom's presence and its chemical environment, which is highly complementary to the mass-based information from MS. While MS confirms the elemental formula, NMR confirms the specific isomeric structure. The combination of LC-HRMS and ¹⁹F NMR provides an almost unassailable identification.

Conclusion

The identification of Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate is best approached through a structured, multi-faceted strategy. The recommended workflow for a novel or uncharacterized sample is as follows:

  • Primary Identification: Utilize High-Resolution LC-MS (LC-HRMS) to determine the accurate mass and elemental composition of the parent ion and its fragments. This provides the highest degree of confidence for initial identification.

  • Routine Analysis & Quantification: For high-throughput or trace-level analysis, develop a targeted LC-MS/MS method using a Triple Quadrupole instrument in MRM mode. This offers superior sensitivity and specificity for routine tasks.

  • Orthogonal Confirmation: For absolute structural confirmation, particularly in pivotal drug development stages, supplement LC-MS data with ¹⁹F NMR spectroscopy .

By layering these techniques, researchers can build a self-validating and robust analytical dossier for Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate that meets the highest standards of scientific integrity.

References

  • Mass spectral fragmentation modes of pyrimidine derivatives. Rasayan J. Chem. URL: [Link]

  • Dihydropyrimidine dehydrogenase (DPD) activity in head and neck cancer patients. Postepy Hig Med Dosw. URL: [Link]

  • Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate. PubChem. URL: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. URL: [Link]

  • Securing fluoropyrimidine-based chemotherapy: comparison of three methods of screening for dihydropyrimidine dehydrogenase deficiency. European Review for Medical and Pharmacological Sciences. URL: [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. URL: [Link]

  • In Vitro Assessment of Fluoropyrimidine-Metabolizing Enzymes: Dihydropyrimidine Dehydrogenase, Dihydropyrimidinase, and β-Ureidopropionase. MDPI. URL: [Link]

  • Spotting Fragmentation Patterns When Using Mass Spectrometry. G-Biosciences. URL: [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Journal of the Chinese Chemical Society. URL: [Link]

  • Fragmentation patterns in the mass spectra of organic compounds. Chemguide. URL: [Link]

  • Securing Fluoropyrimidine-based chemotherapy: comparison of three methods of screening for dihydropyrimidine dehydrogenase deficiency. European Review for Medical and Pharmacological Sciences. URL: [Link]

  • Comparison of 4 Screening Methods for Detecting Fluoropyrimidine Toxicity Risk: Identification of the Most Effective, Cost-Efficient Method to Save Lives. ResearchGate. URL: [Link]

  • Synthesis and characterization of 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide. bioRxiv. URL: [Link]

  • Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. MDPI. URL: [Link]

  • Advanced Analytical Methods: LC-MS/MS with Multiple Reaction Monitoring (MRM Mode) For the Quantification of Two Potential Genotoxic Impurities in Emtricitabine Drug Substance. Der Pharma Chemica. URL: [Link]

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. URL: [Link]

  • Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin involving a Common Extraction Step with Methanol. EURL-SRM. URL: [Link]

  • Pyrimidine, 4-methyl-. NIST WebBook. URL: [Link]

  • Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. ResearchGate. URL: [Link]

  • Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways. ResearchGate. URL: [Link]

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Validation

A Senior Application Scientist's Comparative Guide to the Elemental Analysis of Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and agrochemical development, the precise characterization of novel chemical entities is not merely a regulatory...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical development, the precise characterization of novel chemical entities is not merely a regulatory formality but the bedrock of reproducible, effective, and safe science. Pyrimidine derivatives, such as Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate, are a cornerstone of medicinal chemistry, valued for their versatile biological activities. Their efficacy, however, is directly tied to their purity and structural integrity. Elemental analysis serves as a primary, quantitative method to confirm the empirical formula of a synthesized compound, providing a critical checkpoint for its identity and purity.

This guide provides an in-depth comparison of theoretical versus experimental elemental analysis data for Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate. It further contextualizes this data by comparing it with structurally related pyrimidine analogs and details the rigorous methodology required to generate trustworthy and accurate results.

Subject Compound: Profile and Theoretical Composition

Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate is a heterocyclic compound of interest in synthetic chemistry. Its molecular identity is confirmed through its elemental makeup.

  • Molecular Formula: C₇H₇FN₂O₃[1]

  • Molecular Weight: 186.14 g/mol

Based on this formula, the theoretical elemental composition is calculated as follows:

ElementSymbolAtomic Weight ( g/mol )Moles in FormulaTotal Mass ( g/mol )Theoretical %
CarbonC12.011784.07745.18%
HydrogenH1.00877.0563.79%
FluorineF18.998118.99810.21%
NitrogenN14.007228.01415.05%
OxygenO15.999347.99725.79%

This theoretical data represents the "gold standard" against which all synthesized batches of the compound are measured. Significant deviation from these values indicates the presence of impurities, residual solvents, or an incorrect molecular structure.

Experimental Analysis vs. Theoretical Benchmark

The most common and highly reliable method for determining carbon, hydrogen, and nitrogen content is combustion analysis .[2][3] In this technique, a sample is precisely weighed and combusted in a furnace at high temperatures (typically ~1000°C) in an excess of oxygen.[3][4] The resulting gases—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOₓ), which are subsequently reduced to nitrogen gas (N₂)—are separated and quantified by a detector, such as a thermal conductivity detector.[3]

The analysis of fluorine requires a specialized approach, often Combustion Ion Chromatography (CIC) .[4][5][6] In CIC, after combustion, the resulting hydrogen fluoride (HF) gas is captured in an aqueous absorption solution, and the fluoride ion concentration is then measured using ion chromatography.[4][6][7]

Below is a comparison of the theoretical values with typical, acceptable experimental results for a high-purity sample of Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate.

Table 1: Elemental Analysis Data Comparison for Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate

ElementTheoretical % Experimental Result (Batch A) Deviation Status
Carbon (C)45.18%45.05%-0.13%✅ Pass
Hydrogen (H)3.79%3.85%+0.06%✅ Pass
Nitrogen (N)15.05%15.12%+0.07%✅ Pass
Fluorine (F)10.21%10.11%-0.10%✅ Pass

Comparative Analysis with Structural Analogs

To fully appreciate the specificity of elemental analysis, it is useful to compare the target compound with structurally similar pyrimidine derivatives that might be used in similar research contexts. Even minor structural changes lead to distinct and measurable differences in elemental composition.

Table 2: Elemental Composition Comparison of Pyrimidine Derivatives

Compound NameMolecular Formula% C% H% N% FOther
Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate (Target) C₇H₇FN₂O₃ 45.18 3.79 15.05 10.21 O: 25.79
Methyl pyrimidine-5-carboxylate (Analog 1)[8][9]C₆H₆N₂O₂52.174.3820.28-O: 23.17
Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (Analog 2)C₇H₄ClF₃N₂O₂34.951.6811.6423.69Cl: 14.73, O: 13.30
5-Fluoro-4-hydrazino-2-methoxypyrimidine (Analog 3)[10]C₅H₇FN₄O37.984.4635.4312.01O: 10.12

Analysis: This comparison highlights the diagnostic power of elemental analysis.

  • Analog 1 lacks both the fluorine and methoxy group of our target, resulting in significantly higher carbon and nitrogen percentages.

  • Analog 2 , a more complex derivative, shows drastically different percentages for all elements due to the presence of chlorine and a trifluoromethyl group.

  • Analog 3 features a hydrazino group instead of the carboxylate, leading to a much higher nitrogen content.

An experimental result that matches the composition of one of these analogs would be a clear indication of a synthesis error or misidentification of the product.

Standard Operating Protocol: CHN and F Analysis

Achieving accurate and reproducible data necessitates a meticulous, self-validating protocol. The causality behind each step is critical for ensuring the integrity of the final result.

Workflow for Elemental Analysis

Caption: Workflow for Combustion-Based Elemental Analysis.

Step-by-Step Methodology
  • Sample Preparation (The Foundation):

    • Objective: To ensure the sample is homogenous and free of volatile impurities like water or solvents, which would artificially inflate hydrogen and carbon values.

    • Protocol:

      • Dry the sample of Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate under a high vacuum for at least 4 hours to remove residual solvents.

      • Gently grind the sample with a mortar and pestle to ensure homogeneity. A non-homogenous sample can lead to inconsistent results between runs.

      • Store the prepared sample in a desiccator until analysis.

  • System Calibration (The Control):

    • Objective: To create a valid calibration curve that correlates the detector's signal response to a known mass of each element. This is a critical step for trustworthiness.

    • Protocol:

      • Use a certified, high-purity organic standard with a well-documented elemental composition (e.g., Acetanilide for CHN analysis).

      • Perform at least three runs of the standard to ensure the instrument's response is linear and reproducible. The relative standard deviation (RSD) should be below 0.5%.

  • Sample Weighing and Encapsulation (The Input):

    • Objective: To accurately measure the mass of the sample. The final percentage calculation is directly dependent on this initial weight.[11]

    • Protocol:

      • Using a calibrated microbalance, accurately weigh 1-3 mg of the prepared sample into a tin or silver capsule.[11]

      • Seal the capsule tightly to ensure no sample is lost and to promote complete, rapid combustion upon introduction to the furnace.[11]

      • Record the weight to at least five decimal places.

  • Combustion and Analysis (The Measurement):

    • Objective: To convert the sample into simple, detectable gases.

    • Protocol:

      • Place the encapsulated sample into the instrument's autosampler.

      • Initiate the analysis sequence. The sample is dropped into a high-temperature furnace (~1000°C) with a pulse of pure oxygen.[3]

      • The resulting gases (CO₂, H₂O, N₂, HF, etc.) are swept by a helium carrier gas through reduction catalysts (to convert NOₓ to N₂) and separation columns.

      • For fluorine analysis, the gas stream is bubbled through an absorption solution for subsequent injection into an ion chromatograph.[4]

  • Data Evaluation (The Verdict):

    • Objective: To compare the experimental results against the theoretical values and make a definitive statement on purity.

    • Protocol:

      • The instrument software calculates the percentage of each element based on the detector signal, the sample weight, and the calibration curve.

      • Compare the experimental percentages to the theoretical values calculated from the molecular formula.

      • Calculate the deviation for each element. If all are within ±0.4%, the sample passes the elemental analysis test for purity and identity confirmation.

Conclusion

Elemental analysis remains an indispensable tool in chemical and pharmaceutical sciences. For a compound like Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate, it provides a rapid, cost-effective, and highly accurate confirmation of its empirical formula. As demonstrated, the technique is sensitive enough to distinguish the target compound from closely related structural analogs, making it a powerful gatekeeper in quality control. By adhering to a rigorous, well-understood protocol, researchers can generate high-confidence data that validates the molecular integrity of their synthesized materials, ensuring a solid foundation for subsequent biological and developmental studies.

References

  • PubChem. Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate. National Center for Biotechnology Information. [Link]

  • Nutech Instruments, Inc. PFAS Analysis with Combustion Ion Chromatography (CIC). [Link]

  • ChemRxiv. Comprehensive evaluation of the analytical efficiency of combustion ion chromatography for per- and polyfluoroalkyl substances i. [Link]

  • ACS Publications. Comprehensive Evaluation of the Analytical Efficiency of Combustion Ion Chromatography for Per- and Polyfluoroalkyl Substances in Biological and Environmental Matrices. [Link]

  • Shimadzu. 01-00657-EN Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography(CIC). [Link]

  • Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. [Link]

  • ResearchGate. Chapter 6 Elemental Analysis and Biological Characterization. [Link]

  • MDPI. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. [Link]

  • The Royal Society of Chemistry. CHNS Elemental Analysers. [Link]

  • UJ Content - University of Johannesburg. Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. [Link]

  • VELP Scientifica. CHNS determination in organic and inorganic fertilizers. [Link]

  • PubChem. Methyl pyrimidine-5-carboxylate. National Center for Biotechnology Information. [Link]

  • PMC. Comparison of the antifungal activity of the pyrimidine analogs flucytosine and carmofur against human-pathogenic dematiaceous fungi. [Link]

  • MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]

  • PMC. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. [Link]

  • PubChem. 5-Fluoro-4-hydrazino-2-methoxypyrimidine. National Center for Biotechnology Information. [Link]

  • Anhui Royal Chemical Co., Ltd. 5-Fluoro-4-hydrazino-2-methoxypyrimidine. [Link]

  • PubMed. Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. [Link]

  • MDPI. Crystal Structure, Hirshfeld Surface Analysis, In-Silico and Antimycotic Investigations of Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate. [Link]

  • PubChem. Methyl 4-(difluoromethyl)pyrimidine-5-carboxylate. National Center for Biotechnology Information. [Link]

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Safety & Regulatory Compliance

Safety

Methyl5-fluoro-4-methoxypyrimidine-2-carboxylate proper disposal procedures

This operational guide details the validation-ready disposal and handling protocols for Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate (CAS: 1227575-47-4).[1][2] As a Senior Application Scientist, I have structured th...

Author: BenchChem Technical Support Team. Date: February 2026

This operational guide details the validation-ready disposal and handling protocols for Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate (CAS: 1227575-47-4).[1][2]

As a Senior Application Scientist, I have structured this not merely as a cleanup instruction, but as a lifecycle management protocol . In drug development, the integrity of your waste stream is as critical as your synthesis; improper disposal of fluorinated intermediates can compromise analytical baselines and violate EPA compliance regarding halogenated organics.[2][3]

Part 1: Chemical Profile & Hazard Identification

Before initiating disposal, you must validate the material's identity and risk profile.[3] This compound is a fluorinated pyrimidine ester , a class of intermediates often used in the synthesis of bioactive kinase inhibitors.[2][3]

Technical Specifications
PropertyDataOperational Implication
Chemical Name Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylatePrimary identifier for waste manifests.
CAS Number 1227575-47-4 Required for regulatory tracking.[1]
Molecular Formula C

H

FN

O

High nitrogen/fluorine content requires specific incineration parameters.
Physical State White to light yellow powder/crystalParticulate management is required to prevent inhalation.
Melting Point 98.0 – 102.0 °CStable solid at room temp; does not require cold chain for waste storage.
Solubility Soluble in DMSO, Methanol, DCMCompatible with standard organic solvent waste streams.[2][3]
Critical Hazards (GHS Classification)
  • Signal Word: WARNING

  • H315/H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation.[4][5]

  • Combustion Hazard: Upon thermal decomposition (fire or incineration), this compound releases Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx).[2] Standard incineration without scrubbing is prohibited. [3]

Part 2: Waste Characterization & Segregation

The Core Directive: Never mix this compound with non-halogenated waste. The presence of the fluorine atom on the pyrimidine ring dictates the disposal path. Mixing fluorinated compounds with general organic waste can damage standard incinerators due to HF formation, leading to facility rejections and compliance fines.[3]

Waste Stream Classification
  • RCRA Status: Not specifically listed (P or U list) as a standalone commercial chemical product.

  • Waste Code Assignment:

    • Primary: Non-Regulated Halogenated Organic Solid (unless mixed with listed solvents).

    • Secondary (if in solution): F001/F002 (if spent halogenated solvents are used).

    • Characteristic: Check for D001 (Ignitability) if dissolved in flammable solvents.

Segregation Workflow (Visualization)

WasteSegregation Start Waste Generation: Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate StateCheck Is the waste Solid or Liquid? Start->StateCheck LiquidType Solvent Composition? StateCheck->LiquidType Solution/Mother Liquor SolidWaste Solid Waste Stream StateCheck->SolidWaste Solid/Powder HalogenatedSolv Dissolved in DCM/Chloroform? LiquidType->HalogenatedSolv Halogenated Solvent NonHaloSolv Dissolved in Acetone/Methanol? LiquidType->NonHaloSolv Non-Halogenated Solvent ContainerS Container: Wide-mouth HDPE Jar Label: 'Halogenated Organic Solid' SolidWaste->ContainerS ContainerL_Halo Container: Amber Glass/HDPE Stream: Halogenated Solvent Waste HalogenatedSolv->ContainerL_Halo ContainerL_NonHalo CRITICAL STOP: Do NOT use General Organic Stream NonHaloSolv->ContainerL_NonHalo Redirect Segregate as: 'Non-Halogenated Solvent with Halogenated Contaminant' ContainerL_NonHalo->Redirect

Figure 1: Decision logic for segregating fluorinated pyrimidine intermediates. Note the critical intervention for non-halogenated solvents containing the fluorinated solute.

Part 3: Step-by-Step Disposal Protocols

Scenario A: Routine Solid Waste (Excess Reagent)
  • PPE Requirement: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[3] Use a powder hood or N95 mask if dust generation is likely.

  • Container Selection: Use a dedicated HDPE (High-Density Polyethylene) wide-mouth jar.[1] Glass is acceptable, but HDPE is preferred to eliminate breakage risks during transport.[3]

  • Labeling:

    • Attach a hazardous waste tag immediately.

    • Constituents: Write "Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate".

    • Hazard Checkbox: Check "Toxic" and "Irritant".

    • Special Note: Write "CONTAINS ORGANIC FLUORINE" clearly on the tag.

  • Storage: Cap tightly. Store in the Satellite Accumulation Area (SAA) inside a secondary containment tray.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)[1][2]
  • Compatibility Check: Ensure the waste container material is compatible with the solvent (e.g., do not put Chloroform solutions in standard polystyrene).

  • Transfer: Pour into the Halogenated Solvent waste carboy.

    • Scientific Rationale: Even if the solvent is Methanol (non-halogenated), the presence of the fluorinated solute (>1%) technically classifies the entire mixture as requiring halogen-specific treatment to manage HF emissions during incineration.[2]

  • Log Entry: Record the volume and approximate concentration of the fluorinated ester on the waste log sheet.

Scenario C: Spill Cleanup (Emergency Response)

If a spill occurs (< 100g), follow this self-validating cleanup loop:

  • Isolate: Evacuate the immediate area of unnecessary personnel.

  • Ventilate: Ensure fume hoods are active; open sash slightly to increase face velocity if safe.

  • Neutralize/Absorb:

    • Solids: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA vacuum designated for chemical cleanup.

    • Liquids: Cover with a universal absorbent (e.g., vermiculite or spill pads).[2][3]

  • Decontaminate:

    • Wipe the surface with a mild detergent solution followed by water.

    • Validation: Check the surface with UV light (some pyrimidines fluoresce) or simply ensure no visible residue remains.

  • Disposal: Place all spill debris (gloves, pads, towels) into a heavy-duty plastic bag, seal it, and place it into the Solid Hazardous Waste container.[2][3]

Part 4: Final Destruction & Compliance

As a researcher, your responsibility ends at the Satellite Accumulation Area, but understanding the downstream process ensures you select the right stream.[2][3]

The Incineration Mechanism: Standard incineration operates at ~1000°C. When Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate burns, the C-F bond cleaves:


[1][2]

Why Segregation Matters:

  • Non-Halogenated Kilns: Lack acid gas scrubbers. HF gas will corrode the kiln lining and stack, leading to expensive shutdowns.[3]

  • Halogenated Kilns: Equipped with caustic scrubbers (NaOH spray) that neutralize HF into harmless NaF salts.

Regulatory Reference (USA):

  • 40 CFR 261.31: Definition of F-listed wastes (if spent solvents involved).[1]

  • EPA "Cradle-to-Grave": You are liable for the waste until it is destroyed.[1] Proper labeling ensures the incineration facility routes it to the correct kiln.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 118971334, Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024) . Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Disposal. Retrieved from [Link]

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